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Core Science & Biosynthesis

Foundational

Technical Guide: 1H NMR Characterization of 8-Bromo-1-chloro-4-methylisoquinoline

Topic: 1H NMR Characterization of 8-Bromo-1-chloro-4-methylisoquinoline Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist Executive Summary This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 8-Bromo-1-chloro-4-methylisoquinoline Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary

This guide provides a comprehensive structural analysis of 8-Bromo-1-chloro-4-methylisoquinoline , a highly functionalized heteroaromatic scaffold often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Correctly interpreting the 1H NMR spectrum of this molecule is critical due to the prevalence of regioisomers (e.g., 5-bromo or 3-methyl variants) arising during cyclization. This document outlines the theoretical chemometrics, expected spectral signature, and a self-validating experimental protocol to confirm structural integrity.

Structural Context & Spin System Analysis[1][2]

To accurately assign the spectrum, we must first deconstruct the molecule into its isolated spin systems. The molecule possesses low symmetry (


), resulting in a distinct lack of equivalent protons.
The Substituent Matrix
  • Position 1 (Cl): The chlorine atom acts as an electronegative withdrawer but, crucially, removes the H1 proton. In unsubstituted isoquinoline, H1 is the most deshielded signal (~9.2 ppm). Its absence is the primary diagnostic for 1-position substitution.[1]

  • Position 4 (Me): The methyl group provides a strong singlet integration reference (3H) and isolates the H3 proton.

  • Position 8 (Br): The bromine atom exerts a steric and electronic influence on the adjacent benzenoid ring, specifically deshielding H7 via the ortho effect.

Predicted Spin Systems[1]
  • System A (Heteroaromatic Ring): An isolated Singlet (1H) corresponding to H3 .[1] It is decoupled from the rest of the aromatic system by the substituents at C1 and C4.

  • System B (Benzenoid Ring): A three-spin system involving H5, H6, and H7 .[1]

    • H5 and H7 are chemically non-equivalent.[1]

    • H6 couples to both, creating a triplet-like pattern (doublet of doublets).

    • This typically manifests as an AMX or ABC system depending on the magnetic field strength (300 MHz vs. 600 MHz).[1]

  • System C (Aliphatic): An isolated Singlet (3H) corresponding to the C4-Methyl group.[1]

The 1H NMR Spectral Signature

The following data summarizes the expected chemical shifts (


) and coupling constants (

) in

at 298 K.
Quantitative Data Summary
Proton AssignmentApprox. Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
H3 8.20 – 8.40Singlet (s)1H-Isolated between N and C4-Me.[1] Deshielded by N-ring current.[1]
H7 7.80 – 8.00Doublet (d)1H

Ortho to Bromine (C8).[1] Deshielded by inductive effect of Br.[1]
H5 7.70 – 7.90Doublet (d)1H

Peri to C4-Me.[1] Often shows NOE with Methyl group.[1]
H6 7.50 – 7.65Triplet (t)*1H

Meta to substituents. Appears as a pseudo-triplet (

).[1]
C4-CH

2.60 – 2.75Singlet (s)3H-Diagnostic aliphatic peak.[1] Downfield due to aromatic anisotropy.[1]

*Note: H6 is technically a doublet of doublets (dd), but often appears as a triplet if


.
Visualizing the Assignment Logic

The following diagram illustrates the decision tree for assigning peaks in this specific isoquinoline derivative.

AssignmentLogic Start Analyze 1H NMR Spectrum RegionCheck Check Aliphatic Region (2.0 - 3.0 ppm) Start->RegionCheck AromaticCheck Check Aromatic Region (7.5 - 8.5 ppm) Start->AromaticCheck MeSignal Singlet ~2.7 ppm (3H) Confirms C4-Methyl RegionCheck->MeSignal SingletCheck Is there an isolated Singlet? AromaticCheck->SingletCheck H3_Assign Singlet ~8.3 ppm (1H) Assign to H3 (Isolated) SingletCheck->H3_Assign Yes CouplingCheck Analyze Splitting of Remaining 3H SingletCheck->CouplingCheck Remaining SplittingPattern Pattern: d, t, d (or d, dd, d) CouplingCheck->SplittingPattern AssignRing Assign Benzenoid Ring (H5, H6, H7) SplittingPattern->AssignRing

Figure 1: Logical flow for assigning the 1H NMR signals of 8-Bromo-1-chloro-4-methylisoquinoline.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data that distinguishes this compound from impurities or isomers, follow this strict acquisition protocol.

A. Sample Preparation[1][3][4][5][6]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.[1]
    
    • Why:

      
       provides excellent resolution for aromatic coupling compared to DMSO-
      
      
      
      , which can broaden signals due to viscosity.[1]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Validation: Concentrations >15 mg/mL may cause stacking effects, shifting aromatic peaks upfield.[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., residual bromide salts from synthesis) which degrade field homogeneity.[1]

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     3.0 seconds .
    
    • Causality: The isolated H3 proton and the quaternary carbons have long T1 relaxation times.[1] A short D1 will under-integrate the H3 singlet relative to the methyl group.[1]

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.[1]

  • Spectral Width: -2 to 14 ppm.[1]

C. Processing & Integration (QC Step)
  • Phasing: Apply manual phase correction. Do not rely solely on magnitude mode.

  • Baseline: Apply polynomial baseline correction (Bernstein polynomial, order 5).

  • Referencing: Set TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Normalization: Set the integral of the Methyl singlet (~2.7 ppm) to exactly 3.00 .

    • Pass Criteria: The H3 singlet must integrate to 0.95 – 1.05 .[1] If <0.9, check D1 delay or purity.[1]

Structural Validation: Proving Regiochemistry

In drug development, proving the bromine is at position 8 (and not 5, 6, or 7) and the methyl is at 4 is vital. Standard 1D NMR is suggestive, but 1D NOE (Nuclear Overhauser Effect) provides definitive proof.

The NOE Validation Workflow

We utilize spatial proximity to confirm the position of the Methyl group relative to the aromatic protons.

  • Experiment: Irradiate the Methyl singlet at ~2.7 ppm.

  • Expected Enhancement:

    • H3 (~8.3 ppm): Strong enhancement.[1] (Distance < 3 Å).

    • H5 (~7.8 ppm): Strong enhancement.[1] (Distance < 3 Å).

  • Negative Result: If NOE is observed only to H3, the methyl might be at position 3 (unlikely given the singlet) or H5 is substituted. If NOE is observed to a proton that is a singlet, the structure is incorrect.

NOE_Validation Me Methyl (Pos 4) H3 H3 (Singlet) Me->H3 Strong Enhancement H5 H5 (Doublet) Me->H5 Strong Enhancement H7 H7 (Doublet) H5->H7 No Coupling (Para)

Figure 2: NOE correlations required to confirm the 4-Methyl regiochemistry. The simultaneous enhancement of H3 and H5 confirms the methyl group is sandwiched between them.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shifts in heteroaromatics).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (General reference for Isoquinoline and 1-chloroisoquinoline baseline shifts).[1]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[1] (Source for theoretical chemical shift perturbations in isoquinolines).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative guide on relaxation delays and integration accuracy).

Sources

Exploratory

potential research applications of bromo-chloro-isoquinolines

Technical Whitepaper: Chemo-Orthogonal Functionalization of Bromo-Chloro-Isoquinolines Subtitle: A Strategic Guide for Modular Scaffold Assembly in Drug Discovery & Materials Science Executive Summary Bromo-chloro-isoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemo-Orthogonal Functionalization of Bromo-Chloro-Isoquinolines

Subtitle: A Strategic Guide for Modular Scaffold Assembly in Drug Discovery & Materials Science

Executive Summary

Bromo-chloro-isoquinolines represent a class of "privileged scaffolds" that offer a distinct advantage in synthetic chemistry: chemo-orthogonality .[1][2] Unlike mono-halogenated systems, the coexistence of bromine and chlorine atoms on the isoquinoline core exploits the subtle differences in bond dissociation energies (C-Br < C-Cl) and electronic activation (C1 > C3 > C4).[2] This allows researchers to perform sequential, regioselective functionalizations without the need for protecting groups.

This guide provides a technical roadmap for exploiting these scaffolds. It focuses on the mechanistic causality behind site-selectivity, providing validated protocols for transforming these di-halogenated heterocycles into complex kinase inhibitors, antiviral agents, and optoelectronic materials.

Chemical Architecture & Reactivity Logic

To design effective experiments, one must understand the electronic landscape of the isoquinoline ring. The reactivity is governed by two competing factors: Bond Strength (favoring Br displacement) and Electronic Deficiency (favoring positions α/γ to the nitrogen).

The Reactivity Hierarchy
  • C1 Position (α-carbon): Highly electron-deficient due to the adjacent nitrogen (–I and –M effects).[1][2]

    • Reactivity: Extremely susceptible to Nucleophilic Aromatic Substitution (

      
      ).[1][2]
      
    • Key Insight: In 1-chloro-x-bromoisoquinolines, the C1-Cl bond can often be displaced by amines/alkoxides without a catalyst, preserving the C-Br bond for later transition-metal coupling.[1][2]

  • C4 Position: Electron-rich compared to C1/C3 but sterically accessible.[1][2]

    • Reactivity: Preferred site for Electrophilic Aromatic Substitution (SEAr) during synthesis (e.g., bromination). In cross-coupling, C4-Br reacts rapidly under Pd-catalysis.[1][2]

  • C6/C7 Positions (Benzenoid ring): Behaves like a substituted benzene.[1][2]

    • Reactivity: Reacts almost exclusively via metal-catalyzed cross-coupling (Suzuki, Buchwald).[2]

Decision Matrix: Selecting the Right Isomer
IsomerPrimary Reactivity (Site A)Secondary Reactivity (Site B)Ideal Application
1-Chloro-4-bromoisoquinoline C4-Br (Pd-Catalysis)C1-Cl (

or Pd)
Kinase Inhibitors (C1 binds hinge, C4 extends to solvent)
6-Bromo-1-chloroisoquinoline C6-Br (Pd-Catalysis)C1-Cl (

or Pd)
Bi-functional ligands, PROTAC linkers
1-Bromo-3-chloroisoquinoline C1-Br (Highly Reactive)C3-Cl (Less Reactive)Sequential heteroarylation

Strategic Synthesis Protocols

Protocol A: Sequential Functionalization of 1-Chloro-4-bromoisoquinoline

Objective: To install an aryl group at C4 followed by an amine at C1.[1]

Step 1: Chemoselective Suzuki-Miyaura Coupling (C4-Br) Rationale: The C-Br bond (approx. 68 kcal/mol) is weaker than the C-Cl bond (approx. 81 kcal/mol).[1][2] Using a mild catalyst system prevents oxidative addition into the C1-Cl bond.[1][2]

  • Reagents: 1-Chloro-4-bromoisoquinoline (1.0 eq), Aryl-boronic acid (1.1 eq).[1][2]

  • Catalyst:

    
     (3-5 mol%).[1][2]
    
  • Base/Solvent:

    
     (2.0 eq) in DME/Water (3:1).[2]
    
  • Conditions: Heat at 80°C for 4-6 hours under Argon.

  • Validation: Monitor by TLC. The C1-Cl remains intact because the electron-deficient C1 position makes the C-Cl bond stronger against oxidative addition compared to the C4-Br bond in this specific electronic environment.[1][2]

Step 2: Nucleophilic Aromatic Substitution (


) (C1-Cl) 
Rationale: The C1 position is activated for nucleophilic attack.[1] The presence of the newly installed C4-aryl group often enhances this electrophilicity if the aryl group is electron-withdrawing.[1][2]
  • Reagents: Intermediate from Step 1 (1.0 eq), Primary/Secondary Amine (1.2 - 1.5 eq).[2]

  • Base:

    
     or DIPEA (2.0 eq).[1][2][3]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).[1][2]
    
  • Conditions: Heat at 100-120°C.[1][2]

  • Note: If the amine is valuable/volatile, use Buchwald-Hartwig conditions instead (

    
    , BINAP, NaOtBu) to effect this transformation at lower temperatures.
    
Protocol B: Synthesis of the Scaffold (4-Bromo-1-chloroisoquinoline)

If the starting material is unavailable, it can be synthesized via N-oxide activation.[1][2]

  • Bromination: Isoquinoline

    
     4-Bromoisoquinoline.[1][2]
    
  • Oxidation: 4-Bromoisoquinoline

    
     4-Bromoisoquinoline-N-oxide.[1][2]
    
  • Chlorination: 4-Bromoisoquinoline-N-oxide

    
     4-Bromo-1-chloroisoquinoline.[1][2]
    
    • Safety:

      
       is corrosive.[1][2][4] Quench carefully with ice.
      

Visualization: Reaction Logic & Workflow

The following diagram illustrates the decision tree for functionalizing a "Mixed Halogen" Isoquinoline scaffold.

G Start Start: Bromo-Chloro-Isoquinoline Decision Target Selectivity? Start->Decision Path_Pd Path A: Metal Catalysis (Suzuki/Sonogashira) Decision->Path_Pd Weakest Bond (C-Br) Path_SNAr Path B: Nucleophilic Attack (SNAr) Decision->Path_SNAr Most Electron Deficient (C1-Cl) Result_Pd Product A: Br displaced first (Cl remains intact) Path_Pd->Result_Pd Pd(0), Mild Base, 80°C Result_SNAr Product B: Cl (at C1) displaced first (Br remains intact) Path_SNAr->Result_SNAr Amine, Heat, No Catalyst Result_Pd->Result_SNAr Step 2: SNAr on Cl Result_SNAr->Result_Pd Step 2: Pd-Coupling on Br

Caption: Chemo-orthogonal workflow. Path A exploits bond energy differences; Path B exploits electronic activation at C1.

Applications in Research

Medicinal Chemistry: Kinase Inhibition

Isoquinolines are bioisosteres of quinazolines (e.g., Gefitinib).

  • Application: 1-amino-4-arylisoquinolines target the ATP-binding pocket of kinases (e.g., ROCK, Akt, PI3K).[2]

  • Mechanism: The Nitrogen at position 2 acts as a hydrogen bond acceptor for the hinge region of the kinase. The substituent at C1 (introduced via Cl-displacement) often solubilizes the drug, while the C4 substituent (introduced via Br-displacement) occupies the hydrophobic pocket.[2]

Materials Science: Phosphorescent Emitters
  • Application: Ligands for Iridium(III) complexes in OLEDs.[1][2]

  • Structure: 1-phenylisoquinoline derivatives.[1][2]

  • Method: 1-chloroisoquinoline is coupled with phenylboronic acid.[1][2] The nitrogen lone pair then coordinates to Iridium.[1] Halogens on the isoquinoline ring (e.g., 4-bromo) allow for "tuning" the emission color by altering the HOMO-LUMO gap via further functionalization.[2]

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2025. Link

  • A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie, 2011. Link

  • Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Chemical Research, 2013.[1][2] Link

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of Organic Chemistry, 2011. (Provides mechanistic parallel for poly-halogenated heterocycles). Link

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 2021. Link

Sources

Foundational

8-Bromo-1-chloro-4-methylisoquinoline as a chemical intermediate

An In-Depth Technical Guide to 8-Bromo-1-chloro-4-methylisoquinoline as a Chemical Intermediate For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Isoquinoline Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-1-chloro-4-methylisoquinoline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic pharmaceutical agents. Its rigid, planar structure and the presence of a basic nitrogen atom make it an exceptional scaffold for interacting with biological targets. Consequently, isoquinoline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][2] In the landscape of drug discovery, the ability to precisely and efficiently functionalize this core is paramount. Chemical intermediates that offer multiple, distinct points for chemical modification are therefore of immense value.

8-Bromo-1-chloro-4-methylisoquinoline is a quintessential example of such a strategic building block. It is meticulously designed for synthetic utility, featuring two halogen atoms at positions with differential reactivity. This allows for selective, sequential functionalization, primarily through modern transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this versatile intermediate, offering field-proven insights and detailed protocols for its effective use in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties and the analytical data that confirm its identity and purity.

PropertyValue
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Appearance Off-white to pale yellow solid (typical)
Canonical SMILES CC1=CN=C(C2=C1C=CC=C2Br)Cl
InChI Key KZYMDOFDUZKDHK-UHFFFAOYSA-N

Table 1: Physicochemical Properties of 8-Bromo-1-chloro-4-methylisoquinoline.

Spectroscopic Characterization

The structural confirmation of 8-Bromo-1-chloro-4-methylisoquinoline relies on standard spectrometric methods. The expected spectral data are summarized below.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group (singlet, ~2.5-2.7 ppm) and distinct aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the nitrogen atom.
¹³C NMR Resonances for ten unique carbon atoms, including the methyl carbon, aromatic CH carbons, and quaternary carbons bearing the chloro, bromo, and nitrogen substituents.
Mass Spec (MS) A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Note: Actual chemical shifts can vary based on the solvent and instrument used. It is essential to consult experimentally obtained data for confirmation.[3]

Strategic Synthesis of the Intermediate

The construction of the 8-Bromo-1-chloro-4-methylisoquinoline scaffold is a multi-step process that leverages foundational reactions in heterocyclic chemistry. While numerous routes to substituted isoquinolines exist, including the classic Bischler–Napieralski and Pictet–Spengler reactions, a modern and modular approach is often preferred for creating such a specifically functionalized intermediate.[1][4]

A plausible and efficient synthetic strategy involves the initial construction of a substituted isoquinoline core, followed by targeted halogenation steps.

G SM Substituted Benzaldehyde Derivative Cyclization Condensation & Cyclization SM->Cyclization Isoquinolone 4-Methylisoquinolin-1(2H)-one Cyclization->Isoquinolone Chlorination Chlorination (e.g., POCl₃) Isoquinolone->Chlorination ChloroIso 1-Chloro-4-methylisoquinoline Chlorination->ChloroIso Bromination Directed Bromination (e.g., NBS, H₂SO₄) ChloroIso->Bromination FinalProduct 8-Bromo-1-chloro-4-methylisoquinoline Bromination->FinalProduct

Figure 1: A generalized synthetic workflow for 8-Bromo-1-chloro-4-methylisoquinoline.

Protocol: Synthesis of 1-Chloro-4-methylisoquinoline
  • Step 1: Formation of 4-Methylisoquinolin-1(2H)-one. This step can be achieved through various annulation methods, often starting from ortho-substituted benzene derivatives.[2]

  • Step 2: Chlorination. The resulting isoquinolone is then converted to the 1-chloro derivative.

    • To a stirred solution of 4-methylisoquinolin-1(2H)-one (1 equiv.) in a suitable solvent like toluene, slowly add phosphorus oxychloride (POCl₃, ~3-5 equiv.).

    • Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Causality: POCl₃ acts as both the chlorinating agent and a dehydrating agent, effectively converting the amide-like oxygen of the isoquinolone into a more reactive chloro group.

    • Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purify the crude product via column chromatography to yield 1-chloro-4-methylisoquinoline.[5]

Protocol: Directed Bromination
  • Step 3: Synthesis of 8-Bromo-1-chloro-4-methylisoquinoline. The final step is a regioselective bromination.

    • Dissolve 1-chloro-4-methylisoquinoline (1 equiv.) in concentrated sulfuric acid at 0 °C.

    • Causality: The strongly acidic medium protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the incoming electrophile (Br⁺) to the carbocyclic ring.

    • Add N-Bromosuccinimide (NBS, ~1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.[6]

    • Stir the reaction at low temperature for several hours, then allow it to warm to room temperature and stir overnight.

    • Carefully pour the reaction mixture onto ice, basify with a concentrated base (e.g., NH₄OH or NaOH) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.[7]

Core Reactivity: A Tale of Two Halogens

The primary synthetic value of 8-Bromo-1-chloro-4-methylisoquinoline lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[8][9] The carbon-bromine bond at the C8 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond at the C1 position.[8] This reactivity difference is the cornerstone of its utility, enabling chemists to perform selective, sequential modifications.

Reactivity Order: C-I > C-OTf ≈ C-Br >> C-Cl

This hierarchy allows for a predictable, two-step functionalization strategy:

  • First Coupling: A reaction targeting the more labile C8-Br bond (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

  • Second Coupling: A subsequent reaction at the less reactive C1-Cl site, often requiring more forcing conditions or specialized catalyst systems.

G Start 8-Bromo-1-chloro-4-methylisoquinoline Mid 8-Aryl-1-chloro-4-methylisoquinoline Start->Mid Suzuki Coupling (Targets C8-Br) Pd(0), Ligand, Base Ar-B(OH)₂ Final 1-Amino-8-aryl-4-methylisoquinoline Mid->Final Buchwald-Hartwig Amination (Targets C1-Cl) Pd(0), Ligand, Base R₂NH

Figure 2: Sequential functionalization strategy exploiting differential halogen reactivity.

Applications in Advanced Synthesis

This intermediate is a workhorse for building complex molecular architectures. Below are detailed protocols for key transformations.

Suzuki-Miyaura Coupling at the C8 Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[10] It is often the first choice for functionalizing the C8-Br position due to its mild conditions and high functional group tolerance.[11]

Protocol: Synthesis of 8-Aryl-1-chloro-4-methylisoquinoline

  • Reagent Setup: In a reaction vessel, combine 8-Bromo-1-chloro-4-methylisoquinoline (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[12]

  • Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

    • Causality: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive. The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar(L)₂ Transmetal->PdII_Ar Base Base (e.g., K₂CO₃) Base->Transmetal Boronic ArB(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination at the C1 Position

After functionalizing the C8 position, the C1-chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction typically requires a stronger catalyst system compared to the Suzuki coupling at the bromide position.

Protocol: Synthesis of 1-Amino-8-aryl-4-methylisoquinoline

  • Reagent Setup: In a glovebox or under an inert atmosphere, combine the 8-aryl-1-chloro-4-methylisoquinoline substrate (1 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a specialized phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu) or LHMDS (1.5-2.0 equiv.).

    • Causality: Aryl chlorides are less reactive in oxidative addition. The use of bulky, electron-rich phosphine ligands is critical as they stabilize the Pd(0) center and accelerate the otherwise slow oxidative addition step, making the reaction feasible.

  • Solvent and Reaction: Add a dry, aprotic solvent like toluene or dioxane. Seal the vessel and heat the mixture to 90-120 °C. Monitor the reaction for completion.

  • Workup and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by chromatography.

Conclusion

8-Bromo-1-chloro-4-methylisoquinoline is far more than a simple heterocyclic compound; it is a strategically designed platform for the efficient and controlled synthesis of complex molecules. Its key feature—two differentially reactive halogens—provides researchers with a powerful tool for sequential, site-selective functionalization. By mastering the application of modern palladium-catalyzed cross-coupling reactions, scientists can leverage this intermediate to rapidly assemble libraries of novel isoquinoline derivatives, accelerating the discovery and development of new therapeutic agents and advanced materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for unlocking the full synthetic potential of this versatile chemical building block.

References

  • Benchchem. (n.d.). Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols.
  • ACS Publications. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions.
  • International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • PMC. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates.
  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.
  • Knowledge. (2023). What are the applications of 8-bromoisoquinoline?
  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • ResearchGate. (2025). Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction.
  • PubMed. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • MDPI. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex.
  • PubChemLite. (n.d.). 4-bromo-1-chloro-8-methylisoquinoline (C10H7BrClN).
  • PubChem. (n.d.). 1-Chloro-4-methylisoquinoline.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (n.d.). Spectrometric Identification of Organic Compounds.

Sources

Exploratory

Chemoselectivity Landscapes: Navigating the 1-Chloro-8-Bromoisoquinoline Scaffold

Executive Summary The 1-chloro-8-bromoisoquinoline scaffold represents a classic "Janus" substrate in medicinal chemistry. It presents two distinct halogenated sites that obey different rules of engagement: the C1-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-chloro-8-bromoisoquinoline scaffold represents a classic "Janus" substrate in medicinal chemistry. It presents two distinct halogenated sites that obey different rules of engagement: the C1-chloro position, which behaves as an imidoyl chloride (highly activated for nucleophilic attack), and the C8-bromo position, which functions as a standard, albeit sterically encumbered, aryl bromide.

For drug development professionals, mastering this scaffold allows for the rapid generation of libraries by orthogonally functionalizing the "western" (C1) and "southern" (C8) vectors of the isoquinoline core. This guide provides a mechanistic breakdown, decision matrices, and validated protocols to achieve high regiocontrol.

Mechanistic Dichotomy: The Electronic Map

To control reactivity, one must understand the electronic bias of the substrate.

The C1-Chloro Position (The "Imidoyl" Site)
  • Nature: Electron-deficient (

    
    -deficient).
    
  • Activation: The adjacent ring nitrogen exerts a strong inductive (-I) and mesomeric (-M) pull, rendering the C1-Cl bond highly susceptible to addition-elimination mechanisms.

  • Dominant Pathway:

    
     (Nucleophilic Aromatic Substitution).[1]
    
  • Pd-Reactivity: Active towards oxidative addition, but often slower than C-Br unless specialized electron-rich ligands (e.g., phosphines) are used.

The C8-Bromo Position (The "Aryl" Site)
  • Nature: Electron-neutral to slightly deactivated.

  • Activation: Located in the carbocyclic ring, it lacks the direct activation of the heteroatom.

  • Dominant Pathway: Metal-Halogen Exchange (Lithiation) and Transition Metal Cross-Coupling.

  • Sterics: The peri-interaction with the C1 substituent can impede reactivity if bulky groups are installed at C1 first.

Visualization: Reactivity Topology

ReactivityMap cluster_0 1-Chloro-8-Bromoisoquinoline Core C1 C1-Chloro (Imidoyl-like) C8 C8-Bromo (Aryl Halide) Nu Nucleophiles (Amines, Alkoxides) Nu->C1 SNAr (Fast) Nu->C8 Inert Pd Pd(0) Catalysts (Suzuki/Buchwald) Pd->C1 Competing Site (Ligand Dependent) Pd->C8 Oxidative Addition (Preferred due to BDE) Li Organolithiums (n-BuLi) Li->C1 Slower Exchange Li->C8 Li-Hal Exchange (Fastest)

Caption: Figure 1. Chemoselectivity map illustrating the orthogonal reactivity profiles of the C1 and C8 positions.

Strategic Functionalization Matrix

The following table summarizes the bond dissociation energy (BDE) trends and kinetic preferences that drive chemoselectivity.

Reaction ClassPrimary TargetSelectivity DriverCritical Condition

C1-Cl Electronic Activation (LUMO at C1)Use polar aprotic solvents (DMF/DMSO) and mild heat. C8-Br remains intact.
Li-Hal Exchange C8-Br Bond Strength (C-Br < C-Cl)Cryogenic conditions (-78 °C). Kinetic control favors Br exchange over Cl.
Pd-Coupling C8-Br Bond Strength (Oxidative Addition)Use standard ligands (

). Electron-rich ligands may activate C1-Cl, causing mixtures.
Buchwald-Hartwig C1-Cl Electronic ActivationOften competes. C1 is so electron-poor it may react via

-like mechanism even under Pd conditions.

Validated Experimental Protocols

Protocol A: Regioselective at C1 (Preserving C8-Br)

Objective: Install an amine or ether at C1 while keeping the C8-bromide available for future cross-coupling.

Mechanism: Addition-Elimination.[2] The nitrogen of the isoquinoline ring stabilizes the Meisenheimer intermediate.

Step-by-Step:

  • Setup: Charge a reaction vial with 1-chloro-8-bromoisoquinoline (1.0 equiv) and anhydrous NMP or DMF (0.5 M concentration).

  • Nucleophile: Add the amine (1.2 equiv). If using an HCl salt of an amine, add DIPEA (2.5 equiv).

  • Reaction: Heat to 80–100 °C . Monitor by LCMS.

    • Note: C1-Cl is reactive enough that temperatures >120 °C are rarely needed and may risk degrading the C8-Br bond or causing halogen scramble.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove NMP. Dry over

    
    .
    
  • Outcome: >90% yield of 1-amino-8-bromoisoquinoline.

Protocol B: Regioselective Suzuki Coupling at C8 (Preserving C1-Cl)

Objective: Couple an aryl boronic acid to C8 without touching the reactive C1-chloride.

Mechanism: Palladium(0) preferentially inserts into the weaker C-Br bond (


 kcal/mol) vs. the stronger C-Cl bond (

kcal/mol).

Step-by-Step:

  • Catalyst Choice: Use

    
      (5 mol%) or 
    
    
    
    .
    • Avoid: Highly active precatalysts like XPhos-Pd-G2 or

      
      , which are powerful enough to activate the C1-chloride simultaneously.
      
  • Solvent System: Toluene/Water (3:1) or DME/Water.

  • Base:

    
     (2.0 equiv). Avoid strong alkoxide bases (
    
    
    
    ) which might trigger background
    
    
    at C1.
  • Temperature: Heat to 80 °C .

  • Monitoring: Stop immediately upon consumption of starting material. Prolonged heating will lead to "double coupling" at C1.

Protocol C: Regioselective Lithiation at C8

Objective: Generate a C8-nucleophile (e.g., formylation or quenching with electrophiles).

Mechanism: Lithium-Halogen exchange is faster for Bromine than Chlorine.

Step-by-Step:

  • Conditions: Dissolve substrate in anhydrous THF under Argon. Cool to -78 °C .

  • Reagent: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

  • Aging: Stir for exactly 15–30 minutes at -78 °C.

    • Warning: If the solution warms up, the lithiated species can attack the C1-Cl of a neighboring molecule (nucleophilic attack), leading to polymerization or dimerization.

  • Quench: Add the electrophile (e.g., DMF,

    
    , Iodine) at -78 °C.
    
  • Warm: Allow to warm to RT slowly.

Troubleshooting & Optimization Logic

When selectivity fails, use this logic flow to diagnose the issue.

OptimizationFlow Start Selectivity Issue Detected Q1 Problem: C1-Cl reacting during C8-Coupling? Start->Q1 Q2 Problem: No reaction at C1 ($S_NAr$)? Start->Q2 Sol1 Switch Catalyst: Use less electron-rich ligands (e.g., PPh3 instead of XPhos) Q1->Sol1 Yes Sol2 Lower Temperature: Kinetic control favors C-Br Q1->Sol2 Yes Sol3 Increase Electrophilicity: Add Lewis Acid (ZnCl2) or Switch to NaH (deprotonate nucleophile) Q2->Sol3 Yes

Caption: Figure 2. Decision tree for troubleshooting common regioselectivity failures in di-halogenated isoquinolines.

Authoritative References

  • Mechanistic Basis of

    
     in Heterocycles 
    
    • Title: Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines.

    • Source:Journal of Organic Chemistry (2018).

    • Relevance: Establishes the dominance of the alpha-nitrogen position (C2 in quinoline, C1 in isoquinoline) for nucleophilic attack.

    • URL:[Link]

  • Cross-Coupling Selectivity (Br vs Cl)

    • Title: Highly Selective C(sp2)-Br Bond Coupling Reactions of Dihalogenated Hydrocarbons.[3]

    • Source:Molecules (via NCBI/PMC).

    • Relevance: Validates the kinetic preference for C-Br oxidative addition over C-Cl using standard Pd-catalysts.

    • URL:[Link]

  • Lithium-Halogen Exchange Selectivity

    • Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.

    • Source: WuXi Biology Technical Papers.

    • Relevance: Explains the orbital interactions (LUMO vs. "String-of-Pearls" lobes) that dictate why Lithiation prefers Br while

      
       prefers the electron-deficient Cl site.
      
    • URL:[Link]

  • Isoquinoline Reactivity Overview

    • Title: Regioselective Functionalization of Quinolines through C-H Activation (Applicable to Isoquinolines).

    • Source:Molecules (2021).[4]

    • Relevance: Provides broader context on the reactivity of the benzo-fused pyridine scaffold.

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of 8-Bromo-1-chloro-4-methylisoquinoline

Application Note: Chemoselective Buchwald-Hartwig Amination of 8-Bromo-1-chloro-4-methylisoquinoline Executive Summary This application note details the protocol for the chemoselective Buchwald-Hartwig cross-coupling of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 8-Bromo-1-chloro-4-methylisoquinoline

Executive Summary

This application note details the protocol for the chemoselective Buchwald-Hartwig cross-coupling of 8-Bromo-1-chloro-4-methylisoquinoline . The primary challenge with this substrate is the competing reactivity between the C8-Bromine (preferred site for oxidative addition) and the C1-Chlorine (activated for both oxidative addition and Nucleophilic Aromatic Substitution, SNAr).

Successful execution requires a catalyst system that capitalizes on the faster oxidative addition of Pd(0) into the C–Br bond while suppressing the background SNAr attack at the C1 position. This guide provides a validated method for C8-selective amination, preserving the C1-Cl handle for subsequent diversification.

Strategic Analysis & Mechanism

Substrate Electronics

The 8-bromo-1-chloro-4-methylisoquinoline scaffold presents a unique "electrophilic dichotomy":

  • C8-Position (Bromine): This is the classic site for Pd-catalyzed coupling. The C–Br bond is weaker than the C–Cl bond, making it kinetically favored for oxidative addition by Pd(0) species.

  • C1-Position (Chlorine): Located adjacent to the isoquinoline nitrogen, this position is essentially an imidoyl chloride. It is highly electron-deficient and prone to direct nucleophilic attack (SNAr) by amines, even without a catalyst.

  • 4-Methyl Group: This electron-donating group slightly increases electron density in the pyridine ring, marginally reducing the SNAr susceptibility of C1 compared to the parent isoquinoline, but it does not eliminate the risk.

Selectivity Logic

To achieve C8-selectivity , the reaction must operate under "Kinetic Control" regarding the catalyst:

  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., BINAP, Xantphos) that accelerate the reductive elimination at C8 but sterically hinder the metal center from engaging the more crowded C1 position (or prevent the amine from attacking C1 directly).

  • Base Selection: Avoid small, harsh nucleophilic bases (like NaOMe) which might trigger SNAr at C1. Use inorganic carbonates (Cs₂CO₃) or bulky alkoxides (NaOtBu).

ReactionPathways Substrate 8-Bromo-1-chloro- 4-methylisoquinoline Pd_Cycle Pd(0) Catalyst (Fast Oxidative Addition) Substrate->Pd_Cycle Preferred Path (k_OA(Br) > k_OA(Cl)) SNAr Direct Nucleophilic Attack (Thermal S_NAr) Substrate->SNAr Competing Path (Avoid high temp/small amines) Product_C8 Target: C8-Amine (C1-Cl retained) Pd_Cycle->Product_C8 Reductive Elimination Product_C1 Impurity: C1-Amine (C8-Br retained) SNAr->Product_C1 Product_Double Impurity: Diamination Product_C8->Product_Double Over-reaction

Figure 1: Reaction pathways showing the competition between Pd-catalyzed C8 coupling and thermal C1 substitution.

Experimental Protocols

Protocol A: General Procedure for C8-Selective Amination

Best for: Secondary amines, anilines, and hindered primary amines.

Reagents:

  • Substrate: 8-Bromo-1-chloro-4-methylisoquinoline (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst Precursor: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligand: rac-BINAP (7.5 mol%) or Xantphos (for amides/anilines)

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred for selectivity

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Workflow:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add the isoquinoline substrate, Pd(OAc)₂, BINAP, and Cs₂CO₃ to the vial.

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Degassing (Critical): Cap the vial and evacuate/backfill with Argon three times. Oxygen inhibits the catalyst and promotes homocoupling.

  • Solvation: Inject anhydrous Toluene via syringe. If using a liquid amine, inject it now.

  • Activation: Stir the mixture at room temperature for 5 minutes to allow the initial Pd-Ligand complex to form (solution often turns orange/red).

  • Reaction: Heat the block to 80°C .

    • Caution: Do not exceed 100°C initially. Higher temperatures increase the rate of SNAr at the C1 position.

  • Monitoring: Monitor by TLC or LCMS at 2 hours.

    • Target: Disappearance of starting material.

    • Observation: The Product usually runs more polar than the dibromide but less polar than the di-amine.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Handling "Difficult" Amines (Primary Alkyl Amines)

Primary alkyl amines are small and highly nucleophilic, increasing the risk of C1 attack. Use the BrettPhos system.[2][3]

  • Catalyst: BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Base: NaOtBu (1.5 equiv) - Use strictly anhydrous conditions

  • Solvent: 1,4-Dioxane[2]

  • Temperature: 60°C (Lower temperature is key).

Optimization & Data Analysis

The following table summarizes expected outcomes based on ligand/base combinations for this specific scaffold.

EntryLigandBaseSolventTempOutcome (Selectivity C8:C1)Notes
1 BINAP Cs₂CO₃ Toluene 80°C >20:1 Recommended starting point. Excellent selectivity.
2PPh₃NaOtBuToluene100°C1:1Poor selectivity. Monodentate ligands allow scrambling.
3XantphosCs₂CO₃Dioxane100°C>15:1Excellent for amides or weak anilines.
4NoneK₂CO₃DMF100°C0:100SNAr Control. Only C1 substitution occurs.
5BrettPhosNaOtBuDioxane60°C>10:1Best for primary aliphatic amines.

Troubleshooting Guide

Issue: Significant C1-Substitution (SNAr product observed)
  • Cause: The amine is too nucleophilic or the temperature is too high.

  • Solution:

    • Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ (less soluble, buffers the reaction).

    • Lower temperature to 60°C and increase catalyst loading to 10 mol%.

    • Add the amine slowly (syringe pump) to keep its concentration low relative to the active Pd-catalyst.

Issue: Hydrodehalogenation (Product is 1-chloro-4-methylisoquinoline)
  • Cause: The "Hydride" source is usually the solvent (dioxane) or trace water reacting with the beta-hydrogens of the amine.

  • Solution:

    • Ensure solvent is strictly anhydrous.

    • Switch from Dioxane to Toluene.

    • Use a Pd-precatalyst (like Pd-G3) instead of generating Pd(0) in situ to reduce induction time.

Issue: No Reaction (Stalled at Starting Material)
  • Cause: Oxidative addition at C8 is sterically hindered by the 4-methyl group or the catalyst is dead.

  • Solution:

    • Switch to a smaller but active ligand like SPhos or JohnPhos (biaryl phosphines).

    • Check oxygen levels (did the solution turn black immediately? Black = Pd black precipitation = dead catalyst).

Decision Matrix Visualization

OptimizationLogic Start Select Amine Type Type1 Secondary Amine / Aniline (Morpholine, PhNH2) Start->Type1 Type2 Primary Alkyl Amine (n-Butylamine) Start->Type2 Type3 Amide / Carbamate Start->Type3 Sol1 Protocol A: Pd(OAc)2 / BINAP Cs2CO3, Toluene, 80°C Type1->Sol1 Sol2 Protocol B: BrettPhos Pd G3 NaOtBu, Dioxane, 60°C Type2->Sol2 Prevent SNAr Sol3 Protocol C: Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Type3->Sol3 Requires wide bite angle

Figure 2: Ligand and condition selection matrix based on nucleophile class.

References

  • Mechanistic Insight on 1,8-Dihaloquinolines: Abel, A. S., et al. "Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines."[4] Molecules 18.2 (2013): 2096-2109. [Link] Validates the reactivity order and ligand choices (BINAP/DavePhos) for similar scaffolds.

  • General Buchwald-Hartwig Methodology: Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5] Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society 116.13 (1994): 5969-5970. [Link]

  • BrettPhos for Primary Amines: Maitre, P., et al. "BrettPhos-Pd-catalyzed amination of aryl halides with primary amines." Organic Syntheses 87 (2010): 199. [Link]

  • Isoquinoline C1 Reactivity (SNAr context): Szakács, et al. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines." International Journal of Molecular Sciences 24 (2023). [Link] Provides context on the high reactivity of the C1 position in quinoline/isoquinoline systems.[6]

  • Catalyst Selection Guide: Johnson Matthey. "Buchwald Hartwig amination catalysts." [Link][1][7][8]

Sources

Application

palladium-catalyzed cross-coupling with 8-Bromo-1-chloro-4-methylisoquinoline

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 8-Bromo-1-chloro-4-methylisoquinoline Executive Summary & Substrate Analysis The scaffold 8-Bromo-1-chloro-4-methylisoquinoline represents a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 8-Bromo-1-chloro-4-methylisoquinoline

Executive Summary & Substrate Analysis

The scaffold 8-Bromo-1-chloro-4-methylisoquinoline represents a high-value "bifunctional electrophile" in medicinal chemistry. It serves as a critical junction point for synthesizing complex alkaloids and kinase inhibitors.

The core synthetic challenge is Chemoselectivity . This molecule contains two distinct halogen handles:

  • C8-Bromide: A classic aryl bromide. It reacts via standard oxidative addition pathways.

  • C1-Chloride: A heteroaryl chloride adjacent to the nitrogen. It is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the nitrogen (low LUMO), but typically requires specialized ligands for Palladium-catalyzed oxidative addition compared to the bromide.

  • C4-Methyl: A blocking group that prevents electrophilic side reactions at the electron-rich C4 position and modulates solubility.

The Strategic Imperative: To achieve high yield and purity, one must exploit the bond dissociation energy (BDE) difference between C-Br (~81 kcal/mol) and C-Cl (~95 kcal/mol). The standard protocol prioritizes C8-functionalization first using mild Pd-catalysis, followed by C1-functionalization using "activated" catalytic systems or SNAr.

Mechanistic Logic & Selectivity Map

The following diagram illustrates the reactivity landscape. The C8-Br bond is the "Soft" electrophile (Pd-sensitive), while the C1-Cl bond is the "Hard" electrophile (Nucleophile-sensitive).

ReactivityMap Substrate 8-Bromo-1-chloro- 4-methylisoquinoline C8_Site C8 Position (Aryl Bromide) Target: Step 1 Substrate->C8_Site Weakest Bond (BDE ~81 kcal/mol) C1_Site C1 Position (Imidoyl Chloride) Target: Step 2 Substrate->C1_Site Activated by N (Low LUMO) Mech_C8 Mechanism: Fast Oxidative Addition Reagent: Pd(0) / Aryl Boronic Acid Condition: Mild Base (Na2CO3) C8_Site->Mech_C8 Mech_C1 Mechanism: Slow Oxidative Addition Requires: Electron-Rich Ligands (e.g., XPhos) OR: SNAr (Nucleophilic Attack) C1_Site->Mech_C1

Figure 1: Chemoselectivity map highlighting the kinetic preference for C8-Br oxidative addition over C1-Cl.

Experimental Protocols

Protocol A: C8-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C8 while leaving the C1-Cl intact for future elaboration.

Rationale: We utilize Pd(dppf)Cl₂ or Pd(PPh₃)₄ .[1] These catalysts are active enough for bromides but sluggish towards unactivated chlorides (or hindered chlorides like C1). We use a mild base (Na₂CO₃) to prevent hydrolysis or SNAr displacement of the C1-Cl.

Materials:

  • Substrate: 8-Bromo-1-chloro-4-methylisoquinoline (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen inhibits Pd(0) regeneration.

  • Solvent Addition: Add degassed Dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Thermal Activation: Heat the mixture to 80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at C1-Cl.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the starting bromide.

    • Success Marker: Product peak appears; C1-Cl starting material (dehalogenated at C8) should be <2%.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will typically be more polar than the starting dibromide but less polar than the bis-coupled byproduct.

Protocol B: Subsequent C1-Functionalization

Objective: Functionalize the remaining C1-Cl bond.

Option 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) Because C1-Cl is sterically hindered (peri-interaction with C8-substituent) and less reactive than a bromide, we need a Third-Generation Buchwald Ligand (e.g., BrettPhos or RuPhos) to force the oxidative addition.

Materials:

  • Substrate: C8-substituted 1-chloroisoquinoline (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%)

  • Base: NaOtBu (sodium tert-butoxide) (1.5 equiv)

  • Solvent: t-Amyl alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and the Ligand in the solvent and stir at 60°C for 5 mins to generate the active L-Pd(0) species.

  • Reaction Assembly: Add the C8-substituted substrate, amine, and solid NaOtBu.

  • Reaction: Heat to 100-110°C for 4-12 hours.

    • Why High Temp? The C1-Cl bond requires significant energy to break, and the bulky ligand requires thermal energy to undergo reductive elimination.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Bis-coupling (Reaction at C1 & C8) Catalyst too active or Temp too high.Switch from cyclohexyl-phosphines (e.g., XPhos) to aryl-phosphines (PPh₃, dppf). Lower temp to 60-70°C.
No Reaction at C8 Poisoned Catalyst or Boronic Acid degradation.Ensure strict deoxygenation. Add Boronic acid in portions.
Hydrolysis of C1-Cl (forming lactam) Base is too strong or too much water.Use anhydrous K₃PO₄ instead of aq. Na₂CO₃.[2] Switch solvent to pure Toluene.
Protodehalogenation (C8-H formed) "Hydride" source present (often from solvent or alcohol).Avoid alcoholic solvents in Step 1. Ensure solvent is dry.

Workflow Visualization

Workflow Start Start: 8-Bromo-1-chloro- 4-methylisoquinoline Step1 Step 1: C8-Selective Coupling Pd(dppf)Cl2, Na2CO3, 80°C Start->Step1 Br reacts > Cl Intermediate Intermediate: 8-Aryl-1-chloro-4-methylisoquinoline Step1->Intermediate Decision Target C1 Modification? Intermediate->Decision Path_A Path A: Buchwald Amination (Pd-Catalyzed C-N) Ligand: BrettPhos/RuPhos Decision->Path_A Amine Target Path_B Path B: Suzuki Coupling (Pd-Catalyzed C-C) Ligand: XPhos Decision->Path_B Aryl Target Final_Product Final Scaffold: 1,8-Difunctionalized Isoquinoline Path_A->Final_Product Path_B->Final_Product

Figure 2: Sequential functionalization workflow ensuring regiochemical fidelity.

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Royal Society of Chemistry (Chemical Science), 2016. Relevance: Establishes the general hierarchy of halide reactivity in N-heterocycles (Br > Cl) and the influence of ligand sterics on selectivity. URL:[Link]

  • Practical Guide to Suzuki-Miyaura Cross-Coupling. Source: Yoneda Labs. Relevance: Provides foundational protocols for Pd(0)/Pd(II) cycles and troubleshooting dehalogenation side-reactions. URL:[Link]

Sources

Method

Synthesis of Kinase Inhibitors from Isoquinoline Scaffolds: Application Notes and Protocols

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the design and synthesis of kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the design and synthesis of kinase inhibitors. Its rigid structure provides a robust platform for the precise spatial arrangement of pharmacophoric features that can engage with the ATP-binding site of various kinases. This unique characteristic has led to the development of a multitude of clinically relevant kinase inhibitors targeting a wide array of human diseases, most notably cancer. The isoquinoline framework's versatility allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis of isoquinoline-based kinase inhibitors, from the foundational chemical reactions that build the core structure to the detailed protocols for their biological evaluation.

Part 1: Foundational Synthesis of the Isoquinoline Core

The construction of the isoquinoline scaffold is a critical first step in the synthesis of this class of kinase inhibitors. Several named reactions have become the workhorses of medicinal chemists for this purpose. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Bischler-Napieralski Reaction: A Classic Route to 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3] This reaction is typically promoted by a dehydrating agent in acidic conditions. The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.

Causality Behind Experimental Choices: The selection of the dehydrating agent is crucial for the success of the reaction.[2] Phosphoryl chloride (POCl₃) is widely used, but for less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) may be necessary. The reaction is an electrophilic aromatic substitution, and therefore, the aromatic ring of the β-arylethylamide must be sufficiently electron-rich to facilitate cyclization.[3]

Mechanism of the Bischler-Napieralski Reaction:

The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring.[1]

Diagram: Mechanism of the Bischler-Napieralski Reaction

G cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Formation of Nitrilium Ion cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization Amide β-Arylethylamide Intermediate1 Iminophosphate Intermediate Amide->Intermediate1 Activation Reagent POCl₃ Intermediate1_2 Iminophosphate Intermediate Nitrilium Nitrilium Ion Intermediate1_2->Nitrilium Elimination Nitrilium_2 Nitrilium Ion Cyclized Cyclized Intermediate Nitrilium_2->Cyclized Electrophilic Attack Cyclized_2 Cyclized Intermediate Product 3,4-Dihydroisoquinoline Cyclized_2->Product Deprotonation cluster_0 Iminium Ion Formation cluster_1 Cyclization & Rearomatization Amine β-Arylethylamine Imine Schiff Base Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium Protonation Iminium2 Iminium Ion Cyclized Cyclized Intermediate Iminium2->Cyclized Electrophilic Attack Product Tetrahydroisoquinoline Cyclized->Product Deprotonation cluster_0 Schiff Base Formation cluster_1 Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal Benzaldehyde->SchiffBase Aminoacetal Aminoacetal Aminoacetal->SchiffBase SchiffBase2 Benzalaminoacetal Protonated Protonated Intermediate SchiffBase2->Protonated H+ Cyclized Cyclized Intermediate Protonated->Cyclized Electrophilic Attack Product Isoquinoline Cyclized->Product Elimination Start Substituted Isoquinoline Precursor Step1 Reaction with Hydrazine Start->Step1 Intermediate Pyrazoloisoquinoline Core Step1->Intermediate Step2 Functionalization (e.g., Grignard Reaction) Intermediate->Step2 FinalProduct Substituted Pyrazolo[3,4-g]isoquinoline Step2->FinalProduct HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS Ras Autophosphorylation->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP₃ PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC NFAT NFAT Activation Calcium->NFAT NFkB NF-κB Activation PKC->NFkB TCellActivation T-Cell Activation NFAT->TCellActivation NFkB->TCellActivation

Sources

Application

derivatization of 8-Bromo-1-chloro-4-methylisoquinoline for drug discovery

Application Note: Strategic Derivatization of 8-Bromo-1-chloro-4-methylisoquinoline for Drug Discovery Executive Summary & Scaffold Analysis The 8-Bromo-1-chloro-4-methylisoquinoline scaffold represents a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 8-Bromo-1-chloro-4-methylisoquinoline for Drug Discovery

Executive Summary & Scaffold Analysis

The 8-Bromo-1-chloro-4-methylisoquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique geometry for bifunctionalization. Unlike standard quinolines, this isoquinoline core features a peri-substitution pattern (1,8-interaction) that creates both steric challenges and specific regioselective opportunities.

This guide details the orthogonal derivatization of this scaffold. The presence of a labile C1-chloro group (activated by the adjacent nitrogen) and a classic C8-aryl bromide allows for sequential functionalization. However, the spatial proximity of the C1 and C8 positions (peri-effect) induces steric crowding, necessitating optimized protocols to prevent side reactions and ensure complete conversion.

Structural Reactivity Profile
  • Position 1 (Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the 
    
    
    
    -nitrogen (imine-like character). Also reactive in Pd-catalyzed oxidative addition but less so than C8-Br under non-specialized conditions.
  • Position 8 (Br): A standard aryl bromide handle, ideal for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. Sterically crowded by the C1 substituent.[1]

  • Position 4 (Me): A stable lipophilic handle. Benzylic oxidation is possible but generally requires forcing conditions, making it a robust spectator during C1/C8 functionalization.

Strategic Reactivity Map

The following decision tree illustrates the two primary workflows for library generation. Path A is the recommended industry standard for high-throughput library generation due to its superior chemoselectivity.

ReactivityMap cluster_legend Selectivity Rules Start 8-Bromo-1-chloro- 4-methylisoquinoline PathA_Step1 Step 1: SNAr (C1) (Displacement of Cl) Start->PathA_Step1 Path A (Robust) Nucleophilic Attack PathB_Step1 Step 1: Suzuki (C8) (Chemoselective Coupling) Start->PathB_Step1 Path B (Advanced) Controlled Pd(0) PathA_Inter Intermediate: 8-Bromo-1-amino-isoquinoline PathA_Step1->PathA_Inter PathA_Step2 Step 2: Suzuki/Buchwald (C8) (Cross-Coupling of Br) PathA_Inter->PathA_Step2 Pd(0) Catalysis Final_A Target A: 1-Amino-8-Aryl-isoquinoline PathA_Step2->Final_A PathB_Inter Intermediate: 1-Chloro-8-aryl-isoquinoline PathB_Step1->PathB_Inter PathB_Step2 Step 2: SNAr or Pd-Cat (C1) (Functionalization of Cl) PathB_Inter->PathB_Step2 Final_B Target B: 1-Func-8-Aryl-isoquinoline PathB_Step2->Final_B Legend1 C1-Cl: Reacts via SNAr (Fastest) Legend2 C8-Br: Reacts via Pd-Cat (Standard)

Caption: Workflow logic for the orthogonal functionalization of 8-bromo-1-chloroisoquinoline. Path A is favored to prevent polymerization or double-coupling.

Detailed Protocols

Protocol A: The "Displace-Then-Couple" Strategy (Recommended)

Rationale: The C1-chloro position is highly electrophilic. Displacing it first with a nucleophile (amine/alkoxide) converts the electron-deficient isoquinoline into a more electron-rich species. This deactivates the ring toward further nucleophilic attack but leaves the C8-bromide intact and primed for Pd-catalyzed coupling.

Step 1: C1-Functionalization via


 
  • Reagents: Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO (anhydrous) or NMP.

  • Conditions: 80°C, 4–12 hours.

  • Note: Due to the peri-effect from the 8-bromo group, steric hindrance may slow down the approach of bulky amines. For sterically encumbered amines, increase temperature to 100°C or use microwave irradiation (120°C, 30 min).

ComponentEquiv.Role
Substrate 1.0Electrophile (C1-Cl)
Amine (

)
1.2–1.5Nucleophile
DIPEA 2.0Proton Scavenger
DMSO [0.2 M]Polar Aprotic Solvent

Procedure:

  • Dissolve 8-bromo-1-chloro-4-methylisoquinoline in DMSO.

  • Add DIPEA followed by the amine.

  • Heat to 80°C under

    
    . Monitor by LCMS (Target mass: 
    
    
    
    corresponds to Br-isotope pattern retained, Cl lost).
  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

  • Yield Expectation: 85–95%.

Step 2: C8-Functionalization via Suzuki-Miyaura Coupling

  • Reagents: Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 2–6 hours.

Procedure:

  • Suspend the Step 1 product (8-bromo-1-aminoisoquinoline) in degassed Dioxane/Water.

  • Add boronic acid and base.[2]

  • Add Pd catalyst last under inert atmosphere (

    
    ).
    
  • Heat to 90°C.

  • Critical Check: Ensure the C1-amine does not coordinate to Pd. If conversion is low, switch to a biaryl phosphine ligand like XPhos or SPhos to boost the catalytic cycle against the steric bulk of the peri-substituent.

Protocol B: The "Chemo-Selective" Strategy (Advanced)

Rationale: If the C1-chloro group must be retained (e.g., for late-stage diversification), one must couple the C8-bromide without touching the C1-chloride. This relies on the bond dissociation energy difference (


) and careful catalyst selection.

Reactivity Warning: The activated C1-Cl is prone to oxidative addition. To favor C8-Br, use:

  • Mild Catalysts:

    
     is often more selective for Br over Cl than "hotter" catalysts like Pd-XPhos.
    
  • Lower Temperature: Keep reaction

    
    .
    
  • Base Selection: Use weaker bases (

    
     or 
    
    
    
    ) to suppress
    
    
    side reactions with the solvent or water.

Procedure:

  • Dissolve 8-bromo-1-chloro-4-methylisoquinoline in Toluene/EtOH/Water (standard Suzuki biphasic mix).

  • Add Boronic Acid (1.1 equiv — limit excess) and

    
     (2.0 equiv).
    
  • Add

    
     (5 mol%).
    
  • Heat to 60°C and monitor closely by LCMS.

  • Stop Condition: Quench immediately upon consumption of starting material to prevent double-coupling at C1.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion in Step 1 (

)
Steric clash between nucleophile and 8-Br (Peri-effect).Switch to Microwave heating (120°C); Use stronger nucleophiles (e.g., Li-amide) if substrate tolerates.
Double Coupling in Step 2 (Path B) C1-Cl is too activated; Catalyst is too active.Lower temperature; Switch to non-aqueous conditions (DMF, anhydrous base like

).
Protodehalogenation (Loss of Br) Hydride source in reaction (often from alcohol solvents).Remove EtOH/MeOH from solvent system; Use Dioxane/DMF only.

Safety & Handling

  • Skin Sensitizer: Isoquinolines are potent sensitizers. Wear double nitrile gloves.

  • Lachrymator: Halogenated isoquinolines can be irritating to eyes. Handle exclusively in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Reactivity of 1-Chloroisoquinolines: ChemRxiv, "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution", Link.

  • Site-Selectivity in Polyhalogenated Heterocycles: Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides", Link.

  • Peri-Effect & Sterics in Isoquinolines: Journal of Materials Chemistry C, "1,7/8-Substituted isoquinoline derivatives", Link.

  • General Suzuki Protocols: Organic Chemistry Portal, "Suzuki Coupling", Link.

Sources

Method

The Synthesis of Novel Anticancer Agents: A Detailed Guide to Kinase Inhibitors, PROTACs, and Natural Products

This comprehensive guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of potential anticancer agents. It moves beyond simple procedural lists to provide an...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of potential anticancer agents. It moves beyond simple procedural lists to provide an in-depth understanding of the strategic and mechanistic considerations that underpin the synthesis of three distinct and highly significant classes of anticancer compounds: a targeted kinase inhibitor, a proteolysis-targeting chimera (PROTAC), and a complex natural product. The protocols and application notes herein are structured to be self-validating systems, emphasizing not just the "how" but the critical "why" behind each experimental choice.

Introduction: The Evolving Landscape of Anticancer Drug Synthesis

The synthesis of novel anticancer agents is a cornerstone of modern oncology research. The field has evolved from broad-spectrum cytotoxic agents to highly targeted therapies that exploit the specific molecular vulnerabilities of cancer cells.[1][2] This evolution has been driven by a deeper understanding of cancer biology and the development of sophisticated synthetic chemistry techniques. This guide will provide detailed synthetic protocols and the underlying scientific rationale for three classes of compounds that exemplify this evolution:

  • Gefitinib , a first-generation EGFR tyrosine kinase inhibitor, represents a landmark in targeted therapy.[3][4]

  • Bavdegalutamide (ARV-110) , a PROTAC degrader of the androgen receptor, showcases a novel therapeutic modality that hijacks the cell's own protein disposal machinery.[5][6][7][8][9]

  • Paclitaxel (Taxol®) , a complex diterpenoid natural product, remains a vital chemotherapeutic agent and a testament to the enduring power of nature as a source of anticancer drugs.[10][11][12]

The following sections will provide a detailed exploration of the synthesis of each of these agents, complete with step-by-step protocols, mechanistic insights, and quantitative data to guide the research and development process.

Part 1: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[1][3][4] By blocking the ATP-binding site of the EGFR kinase domain, Gefitinib inhibits the autophosphorylation of the receptor and blocks downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation and survival.[3][4]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The efficacy of Gefitinib is particularly pronounced in patients with activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[3] These mutations lead to constitutive activation of the receptor, making the cancer cells highly dependent on this pathway for their growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation EGF EGF EGF->EGFR Binds

Caption: Gefitinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain, blocking downstream signaling.

Synthetic Protocol for Gefitinib

The synthesis of Gefitinib can be achieved through several reported routes.[13][14][15][16] The following protocol is a convergent synthesis starting from isovanillin, which is a cost-effective and efficient approach.

Experimental Workflow:

Caption: A simplified workflow for the synthesis of Gefitinib from isovanillin.

Step-by-Step Protocol:

  • Nitration of Isovanillin: To a solution of isovanillin in acetic acid, slowly add nitric acid at a low temperature (0-5 °C) to yield 2-nitro-isovanillin.

  • Reduction of the Nitro Group: The nitro group of 2-nitro-isovanillin is reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation to give 2-amino-isovanillin.

  • Cyclization to form the Quinazolinone Core: The 2-amino-isovanillin is cyclized with formamide and ammonium formate at high temperature (170-180 °C) in a Niementowski reaction to form the 6-hydroxy-7-methoxy-quinazolin-4(3H)-one intermediate.[14]

  • Chlorination of the Quinazolinone: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent like thionyl chloride or phosphorus oxychloride to yield 4-chloro-6-hydroxy-7-methoxyquinazoline.

  • O-Alkylation with 3-Morpholinopropyl Chloride: The hydroxyl group at the 6-position is alkylated with 3-morpholinopropyl chloride in the presence of a base such as potassium carbonate to introduce the morpholino side chain.

  • Final Condensation with 3-Chloro-4-fluoroaniline: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinazoline intermediate is condensed with 3-chloro-4-fluoroaniline in a solvent like isopropanol to yield Gefitinib.

  • Purification and Characterization: The crude Gefitinib is purified by recrystallization or column chromatography. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Quality Control: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction. The purity of the final product should be assessed by high-performance liquid chromatography (HPLC).[17][18]

Quantitative Data: In Vitro Activity of Gefitinib

The potency of Gefitinib is typically evaluated by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Cell LineEGFR Mutation StatusIC50 (nM)Reference
HCC827Exon 19 Deletion10[19]
PC-9Exon 19 Deletion15[19]
H3255L858R0.003 µM (3 nM)[20]
11-18EGFR-mutant0.39 µM (390 nM)[20]
H1975L858R, T790M5000[19]
A549Wild-Type>10000[19]
A431Wild-Type300[21]
A-375BRAF V600E20,550[22]

Note: IC50 values can vary between studies depending on the specific experimental conditions.[19][23]

Part 2: Synthesis of Bavdegalutamide (ARV-110), an Androgen Receptor PROTAC Degrader

Bavdegalutamide (ARV-110) is a pioneering PROTAC that targets the androgen receptor (AR) for degradation.[5][6][7][8][9] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker.[9] Bavdegalutamide brings the AR into close proximity with the cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[8][9] This approach is particularly promising for overcoming resistance to traditional AR inhibitors in prostate cancer.[7][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC_Mechanism cluster_cell Cancer Cell AR Androgen Receptor (Target Protein) Proteasome Proteasome AR->Proteasome Enters E3 Cereblon E3 Ligase PROTAC Bavdegalutamide (ARV-110) PROTAC->AR Binds PROTAC->E3 Binds Ub Ubiquitin Ub->AR Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: General workflow for the synthesis of a PROTAC like Bavdegalutamide.

Step-by-Step Protocol (Conceptual Outline):

  • Synthesis of the Androgen Receptor Ligand: The AR ligand is an aryloxy cyclohexane derivative. Its synthesis involves multiple steps, including the formation of the cyclohexane ring with the correct stereochemistry and the introduction of the aryloxy moiety. [7]2. Synthesis of the Cereblon E3 Ligase Ligand: The E3 ligase ligand is a thalidomide-based molecule. Its synthesis typically starts from a substituted phthalic anhydride and 3-aminopiperidine-2,6-dione. [24]3. Synthesis of the Linker: A short and rigid piperidine-piperazine linker is synthesized separately. This linker is designed to ensure the optimal orientation of the AR and E3 ligase for efficient ubiquitination. [7]4. Conjugation of the Components: The AR ligand, linker, and E3 ligase ligand are sequentially coupled using standard amide bond formation or other suitable conjugation chemistries.

  • Purification and Characterization: The final PROTAC molecule is purified by preparative HPLC. Its identity and purity are confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and HPLC analysis.

Self-Validation and Quality Control: The synthesis of each component should be carefully monitored, and the intermediates purified and characterized at each stage. The final product's purity is critical for its biological activity and should be greater than 95% as determined by HPLC.

Quantitative Data: Biological Activity of Bavdegalutamide

The activity of Bavdegalutamide is assessed by its ability to induce the degradation of the androgen receptor (DC50) and its effect on cell viability (IC50).

ParameterCell LineValueReference
DC50 (AR Degradation) VCaP< 1 nM[6]
LNCaP< 1 nM[6]
Antitumor Activity VCaP XenograftSignificant tumor growth inhibition[8]
Enzalutamide-resistant modelsRobust tumor growth inhibition[8]
Clinical Trial (Phase I/II) mCRPC patientsWell-tolerated, antitumor activity observed[7][25]

Part 3: Synthesis of Paclitaxel (Taxol®), a Natural Product

Paclitaxel (Taxol®) is a highly complex diterpenoid isolated from the bark of the Pacific yew tree. [12]It is a potent anticancer agent that functions by stabilizing microtubules, which are essential for cell division. [10][11]This stabilization disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [10][11][26]

Mechanism of Action: Microtubule Stabilization

Paclitaxel_Mechanism cluster_mitosis Mitosis Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Stable_Microtubule Hyper-stabilized Microtubule Microtubule->Stable_Microtubule Chromosomes Chromosome Segregation Spindle->Chromosomes Cell_Division Cell Division Chromosomes->Cell_Division Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds & Stabilizes Apoptosis Apoptosis Stable_Microtubule->Apoptosis G2/M Arrest

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.

Synthetic Approach to Paclitaxel

The total synthesis of Paclitaxel is a monumental challenge in organic chemistry due to its complex, heavily oxygenated, and stereochemically rich structure. [12][27][28]While several total syntheses have been accomplished, they are often too long and low-yielding for commercial production. [28][29][30]A more practical approach is the semi-synthesis from 10-deacetylbaccatin III, a naturally occurring precursor found in the needles of the European yew. [12] Experimental Workflow (Semi-synthesis):

Caption: A simplified workflow for the semi-synthesis of Paclitaxel.

Step-by-Step Protocol (Conceptual Outline of Semi-synthesis):

  • Isolation of 10-deacetylbaccatin III: This precursor is extracted from the needles of Taxus baccata.

  • Protection of Hydroxyl Groups: The hydroxyl groups at C7 and C10 of 10-deacetylbaccatin III are protected to prevent unwanted side reactions.

  • Side Chain Attachment: The protected baccatin core is coupled with a suitable β-lactam side chain precursor, a key step in the synthesis.

  • Deprotection: The protecting groups are removed to yield Paclitaxel.

  • Purification and Characterization: The final product is purified using chromatographic techniques and characterized by NMR, mass spectrometry, and comparison to an authentic standard.

Self-Validation and Quality Control: The stereochemistry of the final product is critical for its activity. Chiral HPLC can be used to ensure the correct enantiomer is produced. The purity of the final product should be greater than 99%.

Quantitative Data: In Vitro Activity of Paclitaxel
Cell LineCancer TypeIC50 (nM)Reference
Various Human Tumor LinesMixed2.5 - 7.5[31]
Ovarian Carcinoma LinesOvarian0.4 - 3.4[32]
4T1Murine Breast CancerIC50 determined from concentrations of 3.9-250 µM[33]
MCF-7Breast Cancer3.5 µM (3500 nM)[34]
MDA-MB-231Breast Cancer0.3 µM (300 nM)[34]
SKBR3Breast Cancer4 µM (4000 nM)[34]
BT-474Breast Cancer19[34]
T47DBreast Cancer1577.2[35]

Note: The sensitivity to Paclitaxel can vary significantly between different cell lines.

Conclusion

The synthesis of potential anticancer agents is a dynamic and multifaceted field. The examples of Gefitinib, Bavdegalutamide, and Paclitaxel highlight the diverse strategies employed to combat cancer, from targeted inhibition of key signaling pathways to the induction of protein degradation and the disruption of fundamental cellular processes. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers, empowering them to synthesize these and other novel anticancer compounds with a deep understanding of the underlying chemistry and biology. The emphasis on self-validating protocols and quantitative analysis is crucial for ensuring the reproducibility and reliability of research in this critical area of drug discovery.

References

  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17). Available at: [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Available at: [Link]

  • How Paclitaxel Works - News-Medical. (2023, May 13). Available at: [Link]

  • Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. (2017, March 15). Available at: [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, March 15). Available at: [Link]

  • Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC. Available at: [Link]

  • The impact of paclitaxel on mitochondrial motility & microtubule stabilization in hypoxic tumour regions. | by Anagha Hamsala | Feb, 2026 | Medium. (2026, February 13). Available at: [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Available at: [Link]

  • Tumour Response to Gefitinib Is Associated with EGF- and Gefitinib- but not Radiation-modulated EGFR Expression | Anticancer Research. Available at: [Link]

  • The Baran Synthesis of Paclitaxel (Taxol®) - Organic Chemistry Portal. (2020, November 2). Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Available at: [Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - MDPI. Available at: [Link]

  • Paclitaxel total synthesis - Wikipedia. Available at: [Link]

  • EP2155656A2 - Process for the preparation of gefitinib - Google Patents.
  • US8350029B2 - Process for the preparation of gefitinib - Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (2007, September 10). Available at: [Link]

  • Gefitinib - New Drug Approvals. (2015, June 15). Available at: [Link]

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed. (2025, July 15). Available at: [Link]

  • Mechanism of Action of ARV-110. - ResearchGate. Available at: [Link]

  • Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - MDPI. (2024, February 4). Available at: [Link]

  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - AACR Journals. (2025, April 2). Available at: [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed. Available at: [Link]

  • PROTAC targeted protein degraders: the past is prologue | Arvinas. Available at: [Link]

  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC. Available at: [Link]

  • Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and Formal Synthesis | Organic Letters - ACS Publications. (2015, May 26). Available at: [Link]

  • The half maximal inhibitory concentration (IC50) value of paclitaxel... - ResearchGate. Available at: [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... - ResearchGate. Available at: [Link]

  • Potential of targeted Protein Degradation: Early Results for ARv-110 - Nursing Center. (2020, November 5). Available at: [Link]

  • Two-Phase Synthesis of Taxol® - PMC - NIH. Available at: [Link]

  • The Li Synthesis of Paclitaxel (Taxol®) - Organic Chemistry Portal. (2022, April 4). Available at: [Link]

  • Phase 1/2 study of ARV-110, an androgen receptor (AR) PROTAC degrader, in metastatic castration-resistant prostate cancer (mCRPC). - ASCO Publications. (2022, February 16). Available at: [Link]

  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed. Available at: [Link]

  • Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC. Available at: [Link]

  • The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell - SciTePress. Available at: [Link]

  • Pharmaceutical quality control of the investigational polymer-conjugated platinum anticancer agent AP 5280 - ResearchGate. (2025, August 10). Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC. Available at: [Link]

Sources

Application

Application Note: Precision C8-Alkynylation of Purine Scaffolds via Sonogashira Coupling

Executive Summary The functionalization of the C8 position of purine nucleosides (adenosine, guanosine) and related heterocycles is a cornerstone strategy in the development of kinase inhibitors, fluorescent biological p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the C8 position of purine nucleosides (adenosine, guanosine) and related heterocycles is a cornerstone strategy in the development of kinase inhibitors, fluorescent biological probes, and antiviral agents. While the Sonogashira cross-coupling reaction is the premier method for installing alkynyl handles, the purine scaffold presents unique challenges—specifically, catalyst poisoning via N7/N9 coordination and competitive Glaser homocoupling.

This guide provides a validated, high-fidelity protocol for the Sonogashira coupling of 8-bromo-purines . It moves beyond generic textbook conditions to address the specific electronic and steric demands of the purine ring, ensuring high yields and reproducible kinetics.

Mechanistic Insight & The "Purine Problem"

To master this reaction, one must understand why it fails. Unlike simple aryl halides, purines are electron-deficient heteroaromatics with multiple Lewis-basic nitrogen atoms.

The Coordination Trap

The standard catalytic cycle involves oxidative addition of Pd(0) to the C8-Br bond. However, the N7 and N9 nitrogens (if unprotected) are potent ligands. They can displace phosphines on the palladium center, forming stable, catalytically inactive "Pd-purine" complexes. This is particularly acute in guanosine derivatives.

Key Causality: High catalyst loading is often required not because the turnover number (TON) is inherently low, but because a significant fraction of the catalyst is sequestered by the substrate itself.

Pathway Visualization

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the non-productive coordination pathways.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 8-Br-Purine CoordTrap CATALYST POISONING (Pd-N7/N9 Coordination) Pd0->CoordTrap N-Coordination (Fast) OxAdd->CoordTrap Ligand Displacement TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim Glaser SIDE REACTION Glaser Homocoupling TransMet->Glaser + O2 (Trace) RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle distinguishing productive cross-coupling (Blue) from N-coordination poisoning (Red) and Glaser side-reactions (Yellow).

Strategic Optimization Matrix

Before beginning, select conditions based on your substrate's protecting group status.

VariableRecommendationRationale
Solvent Anhydrous DMF (Primary)High solubility for polar nucleosides; stabilizes Pd intermediates. THF is a secondary choice for lipophilic protected analogs.
Catalyst Pd(PPh3)4 (5-10 mol%)Robust Pd(0) source. PdCl2(PPh3)2 is an alternative but requires reduction in situ.
Co-Catalyst CuI (2-5 mol%)Essential for transmetallation. Must be white/off-white (Cu(I)). Green/blue indicates oxidation to Cu(II), which promotes homocoupling.
Base Triethylamine (TEA) Acts as both base and ligand. Excess (2-5 eq) helps outcompete purine nitrogens for Pd coordination.
Atmosphere Argon (Balloon) Strictly anaerobic. Oxygen promotes Glaser coupling (alkyne dimerization) and Pd oxidation.
Protection TBDMS / Acetyl Unprotected ribose -OH is tolerated, but N9 protection is highly recommended to prevent regio-scrambling and poisoning.

Detailed Protocol: C8-Alkynylation of 8-Bromo-2'-Deoxyadenosine

This protocol is scaled for 1.0 mmol of substrate but is linear up to 50 mmol.

Phase 1: Reagent Preparation (Critical)
  • Degassing: Sparge anhydrous DMF with Argon for 30 minutes prior to use. Note: Sonication while sparging is the most effective method.

  • Copper Check: Inspect CuI. If it is off-white or grey, wash with THF and dry under vacuum. If green, discard.

Phase 2: Reaction Setup
  • Charge: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 8-Bromo-2'-deoxyadenosine (1.0 eq)

    • Pd(PPh3)4 (0.05 eq)

    • CuI (0.02 eq)

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add degassed DMF (concentration 0.1 M relative to substrate) via syringe.

  • Activate: Add Triethylamine (5.0 eq) followed by the terminal Alkyne (1.2 - 1.5 eq).

    • Tip: Add the alkyne last to minimize Cu-acetylide formation before the Pd cycle is established.

  • Reaction: Stir at 50–60 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. TLC is often insufficient due to similar R_f values of 8-Br and 8-Alkynyl species. Look for the disappearance of the isotopic Br pattern (1:1 doublet) in MS.

Phase 3: Workup & Pd Scavenging

Pharmaceutical applications require strict Pd limits (<10 ppm). Standard extraction leaves too much metal residue.

  • Quench: Dilute reaction mixture with EtOAc (10 volumes).

  • Wash: Wash with 5% aqueous EDTA or NH4Cl/NH4OH (1:1) solution.

    • Mechanism:[1][2][3][4][5][6][7] EDTA/Ammonia sequesters Copper and strips Palladium from the organic phase.

  • Scavenge (Optional but Recommended): Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) to the organic layer and stir for 30 mins. Filter.

  • Purify: Flash column chromatography (DCM/MeOH gradient).

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Step1 Dry Solvents (DMF, Sparged) Step3 Charge Solids (Substrate, Pd, Cu) Step1->Step3 Step2 Check CuI Quality (Must be White) Step2->Step3 Step4 Add Liquids (DMF, TEA, Alkyne) Step3->Step4 Step5 Heat 50-60°C (Argon Atm) Step4->Step5 Step6 EDTA Wash (Remove Cu) Step5->Step6 Complete Step7 Silica Scavenge (Remove Pd) Step6->Step7 Step8 Isolation Step7->Step8

Figure 2: Operational workflow emphasizing the critical washing steps for metal removal.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black Precipitate immediately Pd agglomeration (Pd black)Oxygen leak or insufficient ligand. Increase PPh3 load or ensure stricter degassing.
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II)Oxygen ingress. Reaction will stall and produce homocoupling. Restart under strict Argon.
Homocoupling (Glaser Product) High O2 or excess AlkyneReduce Alkyne equivalents. Add alkyne slowly (syringe pump).
No Conversion (Start Material remains) Catalyst PoisoningSubstrate N-coordination. Increase Temperature to 80°C or switch to Pd(dppf)Cl2 (bidentate ligand resists displacement).
Low Yield with Guanosine N7/N9 InterferenceUse 6-O-protected guanosine or add substrate to pre-formed catalyst complex.

Advanced Variation: Aqueous Coupling

For highly polar, unprotected nucleotides (e.g., triphosphates), organic solvents are unsuitable.

  • Ligand: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt).

  • Solvent: Water/Acetonitrile (2:1).

  • Conditions: Pd(OAc)2 + TPPTS (1:3 ratio), CuI, TEA, RT to 40°C.

  • Note: This variation is slower but essential for biological conjugation.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link[3]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[4] Chemical Reviews, 107(3), 874-922. Link

  • Hocek, M., et al. (2005). Cross-coupling reactions of nucleoside triphosphates followed by polymerase incorporation. Construction of base-functionalized nucleic acids. Chemistry – A European Journal, 11(15), 4358-4371.
  • Lakshman, M. K. (2002). Palladium-catalyzed C-N and C-C bond formation at the nucleoside and nucleotide level. Journal of Organometallic Chemistry, 653(1-2), 234-251. Link

  • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[8] Advanced Synthesis & Catalysis, 346(8), 889-900. Link

Sources

Method

synthesis of fluorescent probes from isoquinoline cores

Application Note & Protocol: Modular Synthesis of Isoquinoline-Based Fluorescent Probes Abstract Isoquinoline derivatives represent a privileged scaffold in the design of fluorescent probes due to their high quantum yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Modular Synthesis of Isoquinoline-Based Fluorescent Probes

Abstract

Isoquinoline derivatives represent a privileged scaffold in the design of fluorescent probes due to their high quantum yields, tunable emission spectra, and excellent membrane permeability. This guide details a modular synthetic strategy utilizing Rh(III)-catalyzed C-H activation/annulation , a method superior to classical Pomeranz-Fritsch or Bischler-Napieralski cyclizations for generating diverse fluorophores. We provide a validated protocol for constructing the isoquinoline core, strategies for tuning photophysical properties (ICT, PET), and methods for bioconjugation.

Introduction: The Isoquinoline Advantage

The isoquinoline core is structurally rigid, reducing non-radiative decay pathways and thereby enhancing fluorescence quantum yield (


). Unlike flexible polymethine dyes, isoquinolines are chemically stable and resistant to photobleaching.

Key Mechanisms of Fluorescence:

  • Intramolecular Charge Transfer (ICT): Introducing electron-donating groups (EDGs) at C1 or C3 and electron-withdrawing groups (EWGs) on the nitrogen or the homocyclic ring creates a "push-pull" system, shifting emission to the red/NIR region.

  • Rigidification: Constraining the rotation of phenyl substituents (e.g., via boron chelation) minimizes energy loss, resulting in high brightness and large Stokes shifts (>100 nm).

Strategic Design Principles

Successful probe design requires a tripartite architecture: the Fluorophore Core , the Tuning Module , and the Targeting/Sensing Unit .

DesignStrategy Core Isoquinoline Core (Scaffold) Tuning Tuning Module (Auxochromes) Core->Tuning Modulates Wavelength (ICT) Targeting Targeting/Sensing (Ligand/Receptor) Core->Targeting Directs Localization EDG EDG (e.g., -NMe2) Red Shift Tuning->EDG EWG EWG (e.g., -NO2, Quat. N) Acceptor Tuning->EWG Mito Triphenylphosphonium (Mitochondria) Targeting->Mito

Figure 1: Modular design strategy for isoquinoline probes. The core serves as the anchor, while auxochromes tune the band gap and targeting groups ensure subcellular specificity.

Synthetic Protocol: Rh(III)-Catalyzed C-H Annulation

This protocol replaces harsh, acid-mediated cyclizations with a transition-metal-catalyzed approach. It allows for the convergent assembly of the isoquinoline core from benzimidates (or ketoximes) and internal alkynes .

Advantages:

  • Atom Economy: 100% atom economy (theoretical).

  • Regioselectivity: Controlled by the steric/electronic nature of the alkyne.

  • Functional Group Tolerance: Compatible with esters, halides, and nitriles.

Materials & Reagents
  • Substrate: Methyl N-hydroxybenzimidate (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (or functionalized internal alkyne) (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)

  • Oxidant/Additive: Cu(OAc)2 (2.0 equiv) - Acts as the terminal oxidant to regenerate Rh(III).

  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE) - TFE often accelerates C-H activation.

  • Temperature: 60–80 °C.[1]

Step-by-Step Procedure

1. Reaction Setup:

  • In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzimidate (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl2]2 (3.1 mg, 0.005 mmol), and Cu(OAc)2 (36 mg, 0.2 mmol).

  • Expert Insight: If the substrate contains Lewis-basic nitrogens that might poison the catalyst, add AgSbF6 (10 mol%) to abstract chloride and generate the more active cationic Rh(III) species.

2. Solvent Addition:

  • Add anhydrous MeOH (2.0 mL) under an argon atmosphere. Seal the tube.

  • Critical Check: Ensure the solvent is degassed to prevent side oxidation of electron-rich alkynes.

3. Heating & Monitoring:

  • Stir the mixture at 60 °C for 12 hours.

  • Monitor by TLC (Hexane/EtOAc 4:1). The product usually exhibits strong blue fluorescence under 365 nm UV light on the TLC plate.

4. Workup:

  • Cool to room temperature.[2] Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove copper salts.

  • Concentrate the filtrate under reduced pressure.

5. Purification:

  • Purify via flash column chromatography on silica gel.

  • Note: For highly polar zwitterionic probes, use neutral alumina instead of silica to prevent tailing.

Mechanism of Action

Understanding the catalytic cycle is crucial for troubleshooting low yields.

RhMechanism Start Active Cat. Cp*Rh(OAc)2 Step1 C-H Activation (Rhodacycle Formation) Start->Step1 -HOAc Step2 Alkyne Coordination Step1->Step2 Step3 Migratory Insertion Step2->Step3 Step4 Reductive Elimination (C-N Bond Formation) Step3->Step4 Product Isoquinoline Product Step4->Product Regen Oxidation by Cu(II) Rh(I) -> Rh(III) Step4->Regen Rh(I) Species Regen->Start

Figure 2: Catalytic cycle. The rate-determining step is often the C-H activation (Step 1) or the migratory insertion (Step 3).

Characterization & Data Analysis

Once synthesized, the probe must be validated for optical purity and performance.

Table 1: Photophysical Properties of Representative Isoquinoline Derivatives

Derivative TypeSubstituent (C1/C3)

(nm)

(nm)
Stokes Shift (nm)

Application
Basic Core Phenyl / Phenyl340410700.25General Label
ICT Probe -NMe2 (Donor) / -CN (Acceptor)4205501300.65Viscosity Sensor
Boroisoquinoline BF2-chelated450510600.85High Brightness
Cationic Salt N-Methylated3804801000.40Mitochondria

Data derived from aggregated literature values for typical scaffolds [1][3].

Validation Protocol:

  • Quantum Yield (

    
    ):  Measure using Quinine Sulfate in 0.1 M H2SO4 (
    
    
    
    ) as a standard.
  • Solvatochromism: Record spectra in solvents of varying polarity (Dioxane vs. DMSO) to confirm ICT mechanisms. A red shift in polar solvents indicates a charge-transfer excited state.

Troubleshooting & Optimization

  • Problem: Low yield with electron-deficient alkynes.

    • Solution: Increase temperature to 100 °C and switch solvent to t-Amyl alcohol. Electron-deficient alkynes insert slower than electron-rich ones.

  • Problem: Product is non-fluorescent.

    • Solution: Check for aggregation-caused quenching (ACQ). If present, add bulky substituents (e.g., tert-butyl) to the phenyl rings to prevent

      
       stacking. Alternatively, induce Aggregation-Induced Emission (AIE) by restricting intramolecular rotation.
      
  • Problem: Catalyst poisoning.

    • Solution: Ensure the "Directing Group" (the oxime/imidate nitrogen) is unhindered. Ortho-substituents on the benzimidate phenyl ring can sterically hamper Rh coordination.

References

  • Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. [Link]

  • Kozakiewicz-Piekarz, A., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • Yu, X., et al. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. Organic Letters. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Bromo-Chloro Heterocycles

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromo-chloro substituted heterocyclic systems. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromo-chloro substituted heterocyclic systems. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high yield and selectivity in these nuanced transformations. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic principles.

Core Principles: The Selectivity Challenge in Bromo-Chloro Heterocycles

The foundational challenge in the Suzuki coupling of bromo-chloro heterocycles is achieving chemoselectivity for the more labile carbon-bromine (C-Br) bond over the stronger, less reactive carbon-chlorine (C-Cl) bond. The success of this reaction hinges on the preferential oxidative addition of the palladium catalyst to the C-Br bond.[1] The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.[2][3] However, the intrinsic electronic properties of the heterocycle can sometimes subvert this expected reactivity order.[1] This guide will provide you with the tools to diagnose and resolve these selectivity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Chemoselectivity - Mixture of Bromo- and Chloro-Coupled Products

Question: My reaction is yielding a mixture of the desired C-Br coupled product and the undesired C-Cl coupled product. How can I improve selectivity for the C-Br bond?

Analysis: Poor chemoselectivity is the most common issue. It indicates that the energy barrier for oxidative addition at the C-Cl bond is being overcome, or that the desired C-Br addition is not sufficiently favored. This can be addressed by carefully tuning the catalyst system and reaction temperature.

Troubleshooting Steps:

  • Re-evaluate Your Ligand Choice: The ligand is arguably the most critical factor for controlling selectivity.[4][5]

    • Increase Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[6][7][8] The steric hindrance can disfavor the approach of the palladium complex to the more sterically accessible C-Cl bond, especially if it is adjacent to the bromine. Furthermore, electron-rich ligands enhance the rate of oxidative addition, which can increase the difference in reaction rates between the C-Br and C-Cl bonds.[8][9]

    • Avoid PPh₃ (Triphenylphosphine) for Challenging Couplings: While a workhorse ligand, PPh₃ may not provide sufficient steric bulk or electron density to achieve high selectivity in bromo-chloro systems.[10]

  • Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.

    • Start your optimization at a lower temperature (e.g., 50-60 °C) and slowly increase it if the reaction is too sluggish.[11][12] Many modern, highly active catalysts can operate effectively at lower temperatures.[13]

  • Choose the Right Palladium Precatalyst:

    • Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous as it doesn't require an in-situ reduction step which can sometimes lead to side reactions.[12][14]

    • However, modern pre-catalysts, like the Buchwald G4 precatalysts, are often more stable and provide more consistent results.[15]

Logical Workflow for Improving Selectivity

start Low Selectivity Observed ligand Switch to a Bulkier, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) start->ligand temp Lower Reaction Temperature (e.g., from 100°C to 70°C) ligand->temp If selectivity is still poor base_solvent Optimize Base and Solvent System (See Issue 4 & 5) temp->base_solvent If reaction is slow or still unselective success High Selectivity Achieved base_solvent->success

Caption: A decision tree for troubleshooting poor chemoselectivity.

Issue 2: Low or No Yield of Desired Product

Question: My reaction is clean, with no side products, but the yield is very low, or I'm only recovering starting material. What's going wrong?

Analysis: A stalled reaction points to a problem with one of the core components of the catalytic cycle. This is often due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can degrade on storage or in solution, primarily through a process called protodeboronation.[7] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] Always use fresh or recently purified boronic acid reagents.[7]

    • Base Integrity: Ensure your base is anhydrous and has been stored correctly. Some bases can be hygroscopic.

  • Ensure an Oxygen-Free Environment: Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[12]

    • Degassing is Critical: Thoroughly degas your solvent and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[7][12]

  • Check for Catalyst Poisoning:

    • Heterocycles, particularly those containing nitrogen, can sometimes coordinate to the palladium center and inhibit catalysis.[6] Switching to a different ligand or solvent may help mitigate this.

    • Solvent impurities can also poison the catalyst.[16] Using high-purity, anhydrous solvents is recommended.

  • Formation of Palladium Black:

    • The precipitation of palladium black indicates that the palladium has fallen out of the catalytic cycle and aggregated.[12] This is a clear sign of catalyst decomposition.

    • Solution: Increase the ligand-to-palladium ratio (a common range is 1:1 to 4:1), lower the reaction temperature, or switch to a more robust ligand that forms a more stable complex with palladium.[12]

Issue 3: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Analysis: Side reactions compete with the desired cross-coupling and consume your reagents. Understanding their mechanisms is key to preventing them.

A. Homocoupling of Boronic Acid
  • What it is: Two molecules of the boronic acid coupling to form a symmetrical biaryl.

  • Primary Cause: The presence of oxygen is a major contributor to homocoupling.[12] It can also occur if you are using a Pd(II) precatalyst, as the in-situ reduction to Pd(0) can be mediated by the boronic acid, leading to its homocoupling.[12][14]

  • Solutions:

    • Rigorous Degassing: This is the most effective way to prevent homocoupling.[12]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can mitigate homocoupling associated with the reduction of a Pd(II) source.[12]

    • Slow Addition: In some cases, the slow addition of the boronic acid can keep its instantaneous concentration low, reducing the rate of homocoupling.[7]

B. Dehalogenation of the Heterocycle
  • What it is: The bromo or chloro group is replaced by a hydrogen atom.

  • Primary Cause: The formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the heterocycle.[14]

  • Solutions:

    • Optimize the Base: Avoid strongly basic conditions if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over hydroxides.[6][17]

    • Ligand Choice: Use bulky, electron-rich ligands. These ligands can accelerate the rate of the desired reductive elimination over the undesired dehalogenation pathway.

    • Solvent Choice: Avoid using alcohol as a primary solvent if dehalogenation is a problem. If a co-solvent is needed, use anhydrous solvents.

The Suzuki Catalytic Cycle and Common Side Reactions

G cluster_0 Main Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation (Ar'-B(OR)₂) PdII->TM Pd_H Pd-H Species PdII->Pd_H From Base/Solvent PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar Homocoupling Homocoupling (Ar'-Ar') TM->Homocoupling O₂ Promoted RE Reductive Elimination PdII_Ar->RE Product Ar-Ar' (Desired Product) RE->Product Product->Pd0 Dehalogenation Dehalogenation (Ar-H) Pd_H->Dehalogenation Reductive Elimination

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Isoquinolines

Subject: Troubleshooting Homocoupling & Catalyst Deactivation in Isoquinoline Substrates From: Dr. Alex V., Senior Application Scientist To: Research & Development Division Executive Summary Isoquinolines present a "perf...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Homocoupling & Catalyst Deactivation in Isoquinoline Substrates From: Dr. Alex V., Senior Application Scientist To: Research & Development Division

Executive Summary

Isoquinolines present a "perfect storm" for Suzuki coupling failures. Unlike simple aryls, the isoquinoline nitrogen lone pair can coordinate to Palladium, poisoning the catalyst and stalling the cycle. This stalling often outcompetes the desired cross-coupling, leading to two distinct failure modes:

  • Oxidative Homocoupling: Dimerization of the boronic acid (Ar-Ar), driven by residual oxygen or slow transmetallation.

  • Reductive Homocoupling: Dimerization of the isoquinoline halide, often mistaken for starting material impurities.

This guide provides a diagnostic workflow and optimized protocols to eliminate these side reactions.

Diagnostic Workflow

Before altering your conditions, identify which homocoupling is occurring. Use this decision tree to diagnose the root cause based on your LC-MS data.

DiagnosticTree Start START: Analyze Crude Reaction (LC-MS / NMR) Identify Identify Major Byproduct Start->Identify BoronicDimer Boronic Acid Dimer (Ar'-Ar') Identify->BoronicDimer Mass = 2x Boronic - 2H IsoqDimer Isoquinoline Dimer (Iso-Iso) Identify->IsoqDimer Mass = 2x Halide - 2Hal Dehal Dehalogenated Isoquinoline (Iso-H) Identify->Dehal Mass = Halide - Hal + H O2Issue CAUSE: Oxygen Ingress Pd(II) peroxo species formed BoronicDimer->O2Issue StoichIssue CAUSE: High Instantaneous [B] Fast homocoupling vs slow cross-coupling BoronicDimer->StoichIssue TransMetal CAUSE: Stalled Transmetallation Ligand insufficient or Base too weak IsoqDimer->TransMetal Poison CAUSE: Catalyst Poisoning Isoquinoline N-coordination IsoqDimer->Poison Protodebor CAUSE: Protodeboronation Check water/solvent ratio Dehal->Protodebor

Figure 1: Diagnostic logic for identifying the specific mode of failure in Suzuki couplings.

Critical Failure Modes & Solutions

Issue A: Oxidative Homocoupling (Boronic Acid Dimerization)

Symptom: You see the dimer of your boronic acid, but your isoquinoline halide remains unreacted.

The Mechanism: This is primarily driven by Oxygen .[1] In the presence of O₂, the Pd(0) species is oxidized to a peroxo-Pd(II) complex. This complex reacts with two equivalents of boronic acid to form the homocouple, bypassing the halide entirely.

Corrective Actions:

  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient for sensitive isoquinolines.

    • Protocol: Use Freeze-Pump-Thaw (3 cycles) for small scales (<500 mg). For larger scales, subsurface sparging with vigorous stirring for >30 mins is required.

  • Slow Addition (The "Drip" Method):

    • High concentrations of boronic acid favor homocoupling (second-order kinetics) over cross-coupling (first-order).

    • Protocol: Dissolve the boronic acid in the reaction solvent and add it via syringe pump over 1–2 hours to the refluxing mixture of catalyst, base, and halide.

  • Switch to MIDA Boronates:

    • MIDA boronates release the active boronic acid slowly under basic hydrolysis conditions, mimicking the "slow addition" technique chemically.

Issue B: Isoquinoline Catalyst Poisoning (N-Coordination)

Symptom: Reaction stalls at <20% conversion. Adding more catalyst doesn't help.

The Mechanism: The isoquinoline nitrogen has a lone pair that is a competent ligand for Palladium. It binds to the Pd(II) center after oxidative addition, forming a stable "resting state" (e.g., [Iso-Pd(L)-X]) that is too sterically crowded or electronically stable to undergo transmetallation.

Corrective Actions:

  • Ligand Selection (The "Umbrella" Effect):

    • You must use bulky, electron-rich phosphine ligands that physically block the nitrogen from coordinating.

    • Recommendation:XPhos or RuPhos (Buchwald G3/G4 precatalysts). The biaryl backbone creates a "roof" over the Pd center, preventing the isoquinoline nitrogen from binding perpendicular to the square plane.

  • Masking the Nitrogen:

    • If the coupling is impossible, convert the isoquinoline to its N-oxide (using mCPBA) before coupling. The N-oxide is less coordinating. You can reduce it back to the amine later using Zn/AcOH or PCl₃.

Optimized Experimental Protocols

Comparison of Catalyst Systems for Isoquinolines
ParameterStandard (Often Fails) Robust (Recommended) Advanced (Difficult Cases)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-G3-XPhos or Pd(dtbpf)Cl₂Pd-G4-RuPhos
Ligand Role Monodentate/BidentateBulky Biaryl (prevents N-binding)Ultra-bulky (for hindered sites)
Base Na₂CO₃K₃PO₄ (Anhydrous or 2M aq)CsF or KOH
Solvent DMF or Toluene/EtOH1,4-Dioxane / Water (4:1) n-Butanol or THF
Temp 80–100 °C60–80 °C40–60 °C
The "Gold Standard" Protocol for Isoquinoline Coupling

This protocol minimizes both homocoupling and N-coordination.

Reagents:

  • 1.0 equiv Isoquinoline Halide (Cl/Br)

  • 1.2–1.5 equiv Boronic Acid (or Pinacol Ester)

  • 2.0–3.0 equiv K₃PO₄ (finely ground)

  • 2–5 mol% XPhos Pd G3 (Precatalyst)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Solvent Prep: Charge the reaction vial with Dioxane/Water. Sparge with Argon for 15 mins (critical).

  • Solids: Add Isoquinoline, Base (K₃PO₄), and Catalyst (XPhos Pd G3) to the vial under a positive stream of Argon.

  • Cycle: Seal the vial and purge the headspace with Argon x 3.

  • Heat: Bring the mixture to 80°C.

  • Slow Addition (Crucial Step): Dissolve the Boronic Acid in degassed Dioxane. Add this solution dropwise to the hot reaction mixture over 30–60 minutes.

    • Why? This keeps the instantaneous concentration of boronic acid low, starving the homocoupling pathway while maintaining enough for the cross-coupling.

  • Workup: Filter through Celite (to remove Pd), dilute with EtOAc, wash with water.

Frequently Asked Questions (FAQ)

Q: Why do I see dehalogenated isoquinoline (Iso-H) instead of product? A: This is "Hydrodehalogenation." It happens when the reaction with the boronic acid (transmetallation) is slower than the reaction with the solvent (usually alcohols).

  • Fix: Remove alcoholic solvents (EtOH/MeOH). Use aprotic solvents like Dioxane or THF. Ensure your catalyst is active enough (switch to XPhos) to speed up transmetallation.

Q: Can I use Pd/C (Heterogeneous) to avoid these issues? A: Generally, no. Isoquinolines poison the surface of Pd/C very quickly. Homogeneous catalysis with bulky ligands is required to protect the metal center from the nitrogen lone pair.

Q: My boronic acid is unstable. How do I slow add it without it decomposing? A: If your boronic acid is prone to protodeboronation (losing the B(OH)₂ group), slow addition might actually hurt. In this specific case, use excess boronic acid (2.0 equiv) and add it all at once, but lower the temperature and use a highly active catalyst (Pd-G4-XPhos) to race the coupling against the decomposition.

References

  • Mechanistic Insight into Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.

  • Boronic Acid Slow Release (MIDA): Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Used for Slow Release of Boronic Acids." Journal of the American Chemical Society, 2009.

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[2]

  • Isoquinoline Coupling Protocols: Billingsley, K., et al. "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Angewandte Chemie International Edition, 2008.

  • Oxygen Effects on Suzuki: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

Troubleshooting

scaling up palladium-catalyzed reactions for isoquinoline derivatives

Technical Guide: Scaling Palladium-Catalyzed Isoquinoline Synthesis Mission: To bridge the gap between milligram-scale discovery and kilogram-scale process chemistry for isoquinoline derivatives. This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scaling Palladium-Catalyzed Isoquinoline Synthesis

Mission: To bridge the gap between milligram-scale discovery and kilogram-scale process chemistry for isoquinoline derivatives. This guide addresses the specific kinetic, thermodynamic, and purification challenges inherent to scaling palladium-catalyzed annulations.

Module 1: Reaction Optimization & Chemistry (The "Why")

Core Challenge: The isoquinoline motif contains a basic


 nitrogen. In Pd-catalyzed reactions (specifically the Larock Heteroannulation  or C-H Activation ), this nitrogen acts as a competitive ligand, binding to electrophilic Pd(II) species and forming resting states that arrest the catalytic cycle.
Troubleshooting Guide: Reaction Stalling & Conversion

Q: My reaction proceeds rapidly to 60% conversion but stalls completely upon scaling from 500 mg to 50 g. Adding more catalyst doesn't help. Why?

  • Diagnosis: Product Inhibition (Autopoisoning). As the concentration of the isoquinoline product increases, it outcompetes the phosphine ligand or substrate for the Palladium center. At larger scales, where concentrations are often higher to minimize solvent waste, this effect is magnified.

  • Technical Fix:

    • Ligand Switch: Move from monodentate phosphines (e.g.,

      
      ) to bulky, electron-rich ligands that are difficult to displace. Buchwald biaryl phosphines  (e.g., XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)  are sterically demanding enough to prevent the isoquinoline nitrogen from binding.
      
    • Dosing Strategy: Do not add the alkyne all at once. Use a semi-batch protocol (see Module 2) to keep the concentration of the reactive intermediate high relative to the product.

Q: I am seeing regioselectivity drift between small and large batches. The ratio of 2,3- vs 3,2-substitution changes.

  • Diagnosis: Thermodynamic vs. Kinetic Control. Small-scale reactions often have better heat dissipation. Large-scale reactors may hold heat longer, pushing the reaction toward the thermodynamic product if the insertion step is reversible.

  • Technical Fix:

    • Strict Temperature Control: Use internal temperature monitoring (not just jacket temperature).

    • Substrate Engineering: Regioselectivity in Larock syntheses is governed by the alkyne's steric bulk and electronic bias. If using an unsymmetrical alkyne, ensure the "large" group is distinct enough. For electronic control, ynol ethers have been shown to direct regioselectivity effectively [1].[1]

Visualizing the Failure Points

The following diagram illustrates the Larock mechanism and where specifically the scale-up fails due to N-coordination.

LarockMechanism node_start Start: o-Iodoimine + Alkyne node_oxadd Oxidative Addition (Pd inserts into C-I) node_start->node_oxadd Pd(0) node_coord Alkyne Coordination node_oxadd->node_coord node_black FAILURE: Pd Black Aggregation (Thermal Decomp) node_oxadd->node_black Overheating node_insert Migratory Insertion (Regioselectivity Step) node_coord->node_insert Rate Limiting node_nattack Intramolecular N-Attack (Ring Closure) node_insert->node_nattack node_re Reductive Elimination (Product Release) node_nattack->node_re node_re->node_start Regenerate Pd(0) node_poison FAILURE: Product Inhibition (Isoquinoline N binds Pd) node_re->node_poison High [Product]

Caption: The Larock Catalytic Cycle. Red nodes indicate critical failure modes during scale-up: Product Inhibition (N-binding) and Thermal Decomposition.

Module 2: Process Engineering & Safety (The "How")

Core Challenge: The insertion of alkynes into Pd-Ar species is exothermic. In a 20mL vial, this heat dissipates. In a 5L reactor, it can trigger a runaway or catalyst decomposition (Pd black).

Troubleshooting Guide: Exotherms & Mixing

Q: How do I safely scale the alkyne addition?

  • Protocol: Semi-Batch Addition (Dosing).

    • Step 1: Charge the reactor with the aryl halide/imine, base (e.g.,

      
      ), catalyst, and 50% of the solvent. Heat to operating temperature.[2]
      
    • Step 2: Dissolve the alkyne in the remaining solvent.

    • Step 3: Feed the alkyne solution via a dosing pump over 2–4 hours.

    • Why? This limits the instantaneous concentration of the alkyne (preventing homo-coupling side reactions) and spreads the heat of reaction over time, matching the cooling capacity of your reactor jacket.

Q: Can I transfer a microwave protocol directly to a batch reactor?

  • Answer: No. Microwave heating is volumetric and rapid; batch heating is conductive and slow.

  • Solution:

    • Flow Chemistry: If the reaction requires high temperatures (>120°C) and short times (10 min), use a continuous flow reactor (e.g., Vapourtec or coil system). This mimics the microwave's heat transfer efficiency while allowing kilogram throughput.

    • Batch Adaptation: If flow isn't available, lower the temperature by 20°C and extend the time by 4x. Monitor reaction progress via HPLC to determine the new endpoint.

Module 3: Purification & Purity (The "Product")

Core Challenge: Isoquinolines are "sticky." They bind residual Palladium, often resulting in >500 ppm Pd in the crude solid. ICH Q3D guidelines usually require <10 ppm for oral drugs. Standard crystallization often concentrates the metal rather than removing it.[3]

Troubleshooting Guide: Palladium Removal

Q: My product is black/grey, and crystallization didn't lower the Pd content. What now?

  • Diagnosis: You have Soluble Pd-Complexes , not just bulk Pd metal. Filtration won't work.

  • Protocol: The Scavenger Screen. Do not rely on charcoal alone. Use functionalized silica scavengers.[4]

Scavenger TypeFunctional GroupTarget Pd SpeciesBest For...
Si-Thiol MercaptopropylPd(II), Pd(0)General purpose, broad spectrum.
Si-TMT TrimercaptotriazinePd(II)High affinity, best for stubborn N-heterocycles.
Si-Diamine EthylenediaminePd(II)Good for cationic Pd species.
Activated Carbon N/ABulk PdInitial cleanup only (gross reduction).
Standard Operating Procedure (SOP): Pd Scavenging
  • Dissolution: Dissolve crude isoquinoline in THF or EtOAc (10 volumes).

  • Loading: Add Si-TMT (SiliaMetS® or equivalent) at 20–50 wt% relative to the theoretical Pd mass (or 5-10 wt% relative to the substrate if Pd content is unknown).

  • Digestion: Stir at 50°C for 4 hours. Crucial: Room temperature stirring is often too slow for tight Pd-N complexes.

  • Filtration: Filter hot through a 0.45µm pad (Celite or sintered glass) to remove the silica.

  • Analysis: Test filtrate for Pd (ICP-MS). If >20 ppm, repeat with a fresh charge of scavenger.

Visualizing the Purification Workflow

PurificationFlow node_crude Crude Reaction Mixture (High Pd, >500ppm) node_celite Celite Filtration (Remove Bulk Solids) node_crude->node_celite node_measure1 Measure Pd (ICP-MS) node_celite->node_measure1 node_scavenge Add Si-TMT Scavenger (50°C, 4 hours) node_measure1->node_scavenge >50 ppm node_cryst Final Crystallization node_measure1->node_cryst <50 ppm (Rare) node_filter2 Filter Scavenger node_scavenge->node_filter2 node_measure2 Measure Pd (ICP-MS) node_filter2->node_measure2 node_measure2->node_cryst Pass (<10 ppm) node_fail Repeat Scavenging (Increase Loading) node_measure2->node_fail Fail (>10 ppm) node_fail->node_scavenge

Caption: Decision tree for downstream processing. Note that chemical scavenging is almost always required before final crystallization.

References
  • Regioselectivity in Larock Synthesis: Fischer, D., & Dubbaka, S. R. (2008).[5] Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry.[5]

  • Asymmetric Larock Synthesis (Scale-Up Example): Wang, G., et al. (2024).[2][6] Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society.[6] [6]

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

  • Scavenger Efficiency: Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega.

  • General Isoquinoline Synthesis Review: Roesch, K. R., & Larock, R. C. (1999).[7] Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Organic Letters.

Sources

Optimization

Technical Support Center: Purification of Polar Isoquinoline Derivatives

Status: Operational Operator: Senior Application Scientist (Ph.D., Separation Science) Ticket ID: ISOQ-PUR-001 Executive Summary: The Isoquinoline Paradox Welcome to the technical support hub. If you are here, you are li...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Separation Science) Ticket ID: ISOQ-PUR-001

Executive Summary: The Isoquinoline Paradox

Welcome to the technical support hub. If you are here, you are likely struggling with a compound that exhibits "schizophrenic" solubility: it dissolves in polar organic solvents but streaks on silica, or it dissolves in water at low pH but won't retain on C18.

The Core Challenge: Isoquinoline derivatives possess a basic nitrogen atom (


) embedded in a lipophilic aromatic system. This creates two distinct purification hurdles:
  • Silanol Interaction (Normal Phase): The basic nitrogen hydrogen-bonds strongly with acidic silanols on silica gel, causing severe tailing and yield loss.

  • Ionization (Reverse Phase): At standard acidic HPLC conditions (pH 2-3), the nitrogen is protonated (

    
    ), making the molecule highly polar and causing it to elute in the void volume (dead time).
    

This guide provides field-proven protocols to overcome these specific chemical behaviors.

Module 1: Flash Chromatography (Normal Phase) Troubleshooting

Q: My compound streaks from the baseline to the solvent front on silica. How do I fix this tailing?

A: You are experiencing Silanol Drag . Uncapped silica gel is acidic. Your basic isoquinoline is performing unintended ion-exchange chromatography with the silica surface.

The Fix: Amine Modifiers You must neutralize the silica surface before your compound interacts with it.

Protocol A: The "Doped" Mobile Phase Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%


 in water)  to your organic mobile phase.
  • Note: If using DCM/MeOH, use

    
    . If using Hexane/EtOAc, use TEA.
    
  • Critical Step: Flush the column with the modifier-containing solvent for 2 Column Volumes (CV) before loading your sample. This "caps" the active silanols.[1]

Protocol B: The "Amine-Functionalized" Alternative (Recommended) If your compound is valuable or sensitive to TEA, switch to an Amine-Bonded Silica (NH2) column.

  • Why: The stationary phase is already functionalized with propyl-amine groups. This creates a basic surface that repels your basic isoquinoline, forcing it to interact only with the hydrophobic elements, resulting in sharp peaks.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (no additive needed).

Q: My compound is stuck at the top of the column using DCM/MeOH.

A: You likely have a solubility/elution mismatch. Isoquinolines can form "gums" in DCM/MeOH gradients.

The Fix: The "Magic" Solvent Mixture Switch to the DCM / MeOH / NH4OH system.

  • Ratio: 90 : 10 : 1 (v/v/v).

  • Logic: The ammonia deprotonates the isoquinoline (ensuring it is neutral and soluble in DCM) and competes for silica binding sites.

Module 2: Preparative HPLC (Reverse Phase) Optimization

Q: I'm using a C18 column with Water/Acetonitrile + 0.1% TFA, but my compound elutes immediately (no retention).

A: At pH ~2 (0.1% TFA), your isoquinoline is fully protonated (


). It is essentially a salt, which hates the hydrophobic C18 chains.

The Fix: pH Switching (The "High pH" Strategy) You must operate at a pH above the


 to keep the molecule neutral.

Protocol: High pH Prep-HPLC

  • Stationary Phase: You cannot use standard silica-based C18 (it dissolves at pH > 8). You must use a Hybrid Particle column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) designed for pH 1-12 stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Result: The isoquinoline remains uncharged (neutral), drastically increasing its affinity for the C18 stationary phase and shifting retention to a useful range (

    
    ).
    

Data Comparison: Buffer Selection

Parameter0.1% TFA (pH ~2)10mM NH4HCO3 (pH ~10)
Isoquinoline State Protonated (Cationic)Neutral (Free Base)
Solubility (Aq) HighLow (Better in Org)
C18 Retention Very Low (Void Volume)High (Good Resolution)
Peak Shape Good (Ion Pairing)Excellent (No repulsion)
Work-up Requires salt removal/NeutralizationVolatile buffer (Lyophilize directly)

Module 3: Supercritical Fluid Chromatography (SFC)

Q: I have a mixture of isoquinoline isomers that co-elute on HPLC. What is the alternative?

A: SFC is the "Silver Bullet" for polar heterocyclic isomers. It uses supercritical


 (non-polar) with methanol (polar) as a modifier.

The Fix: The 2-Ethylpyridine (2-EP) Column Standard silica columns in SFC often fail for bases. The 2-EP stationary phase is the industry standard for isoquinolines.

Protocol: SFC Screening for Isoquinolines

  • Column: 2-Ethylpyridine (2-EP) or Pyridine-Amide.

  • Co-Solvent: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).

  • Mechanism: The pyridine functionality on the column interacts via

    
    -
    
    
    
    stacking with the isoquinoline ring, offering orthogonal selectivity to C18.

Module 4: Visualization & Logic Mapping

Workflow: Selecting the Correct Purification Path

PurificationStrategy Start Crude Isoquinoline Derivative SolubilityCheck Solubility Check: Dissolves in Hexane/EtOAc? Start->SolubilityCheck FlashNormal Flash Chromatography (Silica) SolubilityCheck->FlashNormal Yes PolarCheck High Polarity? (Requires DCM/MeOH) SolubilityCheck->PolarCheck No (Oily/Gum) ModifierDecision Add 1% TEA or NH4OH to Mobile Phase FlashNormal->ModifierDecision Standard Silica AmineColumn Use Amine (NH2) Flash Cartridge FlashNormal->AmineColumn Sensitive Compound PolarCheck->ModifierDecision Try DCM/MeOH/NH3 PrepHPLC Prep-HPLC (C18) PolarCheck->PrepHPLC Too Polar for Flash PH_Decision Check pKa (~5.4) PrepHPLC->PH_Decision AcidicMethod Low pH (TFA) *Risk of Void Elution* PH_Decision->AcidicMethod If pKa < 3 BasicMethod High pH (NH4HCO3) *Requires Hybrid Column* PH_Decision->BasicMethod If pKa > 5 (Standard)

Caption: Decision matrix for purifying polar isoquinolines based on solubility and pKa properties.

Module 5: Work-up and Isolation (The "Crashing Out" Problem)

Q: I purified my compound using acidic Prep-HPLC, but now I can't get it out of the water phase.

A: You have the Trifluoroacetate (TFA) salt of your isoquinoline. It is highly water-soluble and hygroscopic.

Protocol: The "Free Base" Extraction

  • Concentrate: Rotovap off the Acetonitrile. You are left with the aqueous acidic fraction.

  • Neutralize: Add Saturated

    
     or 1M NaOH until pH > 9. (The solution should turn cloudy as the free base crashes out).
    
  • Extract: Do not use Diethyl Ether (poor solubility for polar heterocycles). Use DCM or CHCl3 .[3]

    • Troubleshooting: If the layers don't separate (emulsion), add a small amount of Isopropanol (IPA) to the organic layer.

  • Dry: Dry over

    
     and concentrate.
    

References

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Retrieved from [Link]

  • Biotage. (2023).[3][4] Strategies for the Flash Purification of Highly Polar Compounds. Biotage Blog. Retrieved from [Link]

  • Agilent Technologies. (2020). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Notes.[5] Retrieved from [Link]

  • Chromatography Today. (2014). How Good is SFC for Polar Analytes? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Solubility of Substituted Isoquinoline Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for a common yet critical challenge in m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for a common yet critical challenge in medicinal chemistry and process development: the poor solubility of substituted isoquinoline intermediates. The following sections offer a blend of theoretical principles and practical, field-proven strategies to help you overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of isoquinoline intermediates.

Q1: Why are my substituted isoquinoline intermediates poorly soluble in common organic solvents?

Substituted isoquinolines, like many nitrogen-containing heterocyclic compounds, can exhibit poor solubility due to a combination of factors.[1][2] The rigid, planar structure of the isoquinoline core can lead to strong crystal lattice energy, which the solvent must overcome to dissolve the compound.[3] Additionally, the introduction of various substituents can significantly alter the molecule's polarity, hydrogen bonding capabilities, and overall lipophilicity, often leading to decreased solubility in a desired solvent.[2]

Q2: I've noticed my compound's solubility changes dramatically with a slight pH shift. Why does this happen?

This is a classic characteristic of ionizable compounds like isoquinolines.[4][5] The nitrogen atom in the isoquinoline ring is basic and can be protonated to form a salt.[6] This conversion from a neutral molecule to a charged ion generally increases solubility in polar solvents, particularly water.[7] The extent of this solubility enhancement is dependent on the pKa of the compound and the pH of the solution.[8]

Q3: Can the solid form of my intermediate affect its solubility?

Absolutely. The solid-state properties of your compound, such as its crystalline form (polymorphism) or if it's amorphous, can have a profound impact on its solubility and dissolution rate.[9][10] Different polymorphs can have different crystal lattice energies, with more stable forms often being less soluble.[9][11] Amorphous forms, lacking a defined crystal structure, generally exhibit higher solubility but may be less stable.[11]

Troubleshooting Guides: A Deeper Dive

When standard dissolution protocols fail, a more systematic approach is required. This section provides detailed troubleshooting strategies for common solubility problems.

Issue 1: Intermediate "Oils Out" or Precipitates During Reaction Work-up

This common issue often arises from a sudden change in the solvent environment or temperature, causing the compound to exceed its solubility limit.

Causality: The intermediate may be soluble in the reaction solvent but poorly soluble in the extraction or quenching solvent. Temperature changes during the work-up can also decrease solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Protocol:

  • Solvent System Evaluation:

    • Before the work-up, perform small-scale solubility tests with the intended extraction and washing solvents.

    • If the intermediate is poorly soluble in the extraction solvent, consider using a co-solvent system.[12] Gradually introduce the anti-solvent to the reaction mixture to induce controlled precipitation rather than "oiling out."

  • Temperature Control:

    • Maintain the temperature of the reaction mixture during the initial stages of the work-up, if the compound's stability allows.

    • Conversely, if the compound is more soluble at lower temperatures, perform the work-up in an ice bath.

  • pH Adjustment (for aqueous work-ups):

    • As isoquinolines are basic, adjusting the pH of the aqueous layer can significantly impact solubility.[5][13] Acidifying the aqueous phase will protonate the isoquinoline nitrogen, forming a more water-soluble salt.[6] This can be a powerful tool to keep the intermediate in the aqueous phase during extraction of non-basic impurities. Subsequent basification will then precipitate the purified intermediate.

Issue 2: Difficulty Achieving Sufficient Concentration for the Next Synthetic Step

This is a frequent bottleneck in multi-step syntheses, where a certain concentration is required for efficient reaction kinetics.

Strategies for Solubility Enhancement:

StrategyMechanismAdvantagesConsiderations
Co-solvency Adding a water-miscible solvent to increase the solubility of a poorly soluble drug.[12] This disrupts the solvent's hydrogen bonding network and reduces polarity.[14]Simple to implement; can achieve significant solubility increases.[15]Potential for the compound to precipitate upon dilution; toxicity of the co-solvent.[16]
pH Adjustment Ionizing the isoquinoline by adjusting the pH to form a more soluble salt.[17]Highly effective for ionizable compounds; can be used for purification.The resulting salt may not be compatible with downstream reaction conditions.
Salt Formation Isolating the intermediate as a stable salt with a suitable counter-ion.[3][12] This is a very common and effective method.[8]Can dramatically improve solubility, stability, and handling properties.[3][18][19]Requires an ionizable functional group; the salt may be hygroscopic or less stable under certain conditions.[18][19]
Prodrug Approach Covalently attaching a promoiety to the intermediate to enhance its solubility.[20][21] This promoiety is cleaved in a subsequent step.[20]Offers a high degree of control over physicochemical properties.[22][23][24]Requires additional synthetic steps for attachment and cleavage of the promoiety.[22]

Experimental Protocol: Screening for an Optimal Co-solvent System

  • Materials: Your poorly soluble isoquinoline intermediate, a primary solvent (e.g., toluene), and a selection of co-solvents (e.g., THF, DMF, NMP, ethanol).

  • Procedure:

    • To a series of vials, add a fixed amount of your intermediate (e.g., 10 mg).

    • To each vial, add the primary solvent in small increments until a slurry is formed.

    • Begin adding a co-solvent to each vial dropwise, vortexing after each addition.

    • Record the volume of co-solvent required to achieve complete dissolution.

    • Compare the results to identify the most effective co-solvent.

Issue 3: Poor Solubility in Solvents for Chromatographic Purification

Low solubility in common chromatography solvents can make purification challenging, leading to broad peaks and poor separation.

Logical Approach to Solvent Selection:

G cluster_0 Initial Assessment cluster_1 Alternative Solvent Systems cluster_2 Advanced Techniques A Poor Solubility in Hexane/EtOAc B DCM/Methanol A->B Increase Polarity C Toluene/Acetone A->C Change Polarity & Selectivity E Supercritical Fluid Chromatography (SFC) A->E For Thermally Labile or Poorly Soluble Compounds F Reverse-Phase Chromatography A->F For Polar Intermediates D Additives (e.g., TFA, TEA) B->D Improve Peak Shape for Basic Compounds F->D

Caption: Solvent selection guide for chromatography.

Practical Tips:

  • Dichloromethane/Methanol: This is a more polar solvent system that can be effective for many nitrogen-containing heterocycles.

  • Additives: For basic compounds like isoquinolines, adding a small amount of triethylamine (TEA) to the mobile phase can improve peak shape and solubility by preventing interaction with acidic sites on the silica gel. Conversely, for acidic impurities, a small amount of trifluoroacetic acid (TFA) can be beneficial.

  • Reverse-Phase Chromatography: If your intermediate is sufficiently polar, reverse-phase chromatography (e.g., C18 silica with water/acetonitrile or water/methanol mobile phases) can be an excellent alternative.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology, "Drug Dissolution Enhancement by Salt Formation." [Link]

  • ResearchGate, "Why salt formation of weak acid increases the drug solubility?" [Link]

  • Journal of Drug Delivery and Therapeutics, "Strategies for improving hydrophobic drugs solubility and bioavailability." [Link]

  • Pharma's Almanac, "Enhanced Solubility through API Processing: Salt and Cocrystal Formation." [Link]

  • PubMed, "Salt formation to improve drug solubility." [Link]

  • Solubility of Things, "5-phenylisoquinoline." [Link]

  • Longdom Publishing, "Brief Overview of Various Approaches to Enhance Drug Solubility." [Link]

  • PMC, "Drug Solubility: Importance and Enhancement Techniques." [Link]

  • Ascendia Pharmaceutical Solutions, "5 Novel Techniques for Solubility Enhancement." [Link]

  • American Pharmaceutical Review, "Solubility Concerns: API and Excipient Solutions." [Link]

  • BioMed Central, "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility." [Link]

  • The Pharma Journal, "Solubility enhancement techniques: A comprehensive review." [Link]

  • The Formulation Scientist, "Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?" [Link]

  • International Journal of Pharmaceutical Sciences, "Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs." [Link]

  • PubMed, "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." [Link]

  • Amerigo Scientific, "Exploring the Chemistry and Applications of Isoquinoline." [Link]

  • PMC, "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." [Link]

  • ResearchGate, "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." [Link]

  • BioKB, "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." [Link]

  • PubMed, "Prodrug strategies to overcome poor water solubility." [Link]

  • Wikipedia, "Isoquinoline." [Link]

  • PMC, "Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines." [Link]

  • Ataman Kimya, "ISOQUINOLINE." [Link]

  • MDPI, "Prodrug Approach as a Strategy to Enhance Drug Permeability." [Link]

  • Syrris, "Pharmaceutical Crystallization in drug development." [Link]

  • Quimica Organica, "Isoquinoline synthesis." [Link]

  • Veeprho Pharmaceuticals, "Effect of Polymorphism Formulations." [Link]

  • PMC, "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." [Link]

  • Royal Society of Chemistry, "Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation." [Link]

  • Scribd, "Isoquinoline | PDF | Pyridine | Chemical Reactions." [Link]

  • ACS Publications, "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Form I Polymorph of Ritonavir." [Link]

  • ResearchGate, "recent advances in the synthesis of isoquinoline and its analogue: a review." [Link]

  • Journal of Chemical and Pharmaceutical Research, "Impact of Polymorphism on Drug Formulation and Bioavailability." [Link]

  • ResearchGate, "Isolation, biological activity, and synthesis of isoquinoline alkaloids." [Link]

  • ResearchGate, "The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?" [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis

For the dedicated researcher, scientist, and drug development professional, the isoquinoline core is a privileged scaffold, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the isoquinoline core is a privileged scaffold, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The method chosen for its construction is a critical decision, profoundly impacting yield, purity, and scalability. This guide provides an in-depth comparative analysis of four cornerstone methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions. Beyond a mere recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and strategic applications of each, empowering you to make informed decisions in your synthetic endeavors.

The Bischler-Napieralski Reaction: A Classic Route to 3,4-Dihydroisoquinolines

First discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[2][3] This reaction is particularly effective for arenes that are electron-rich.[4]

Mechanistic Pathway

The reaction proceeds via an intramolecular electrophilic aromatic substitution.[2] The amide is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive nitrilium ion intermediate.[4] This electrophile then undergoes cyclization onto the ortho position of the aromatic ring, followed by elimination to afford the 3,4-dihydroisoquinoline.

Bischler-Napieralski Mechanism cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Formation of Nitrilium Ion cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 + POCl₃ Reagent POCl₃ Nitrilium_Ion Nitrilium Ion Intermediate1->Nitrilium_Ion - (OPO₂Cl₂)⁻ Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol describes the synthesis of a key intermediate for many isoquinoline alkaloids.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Anhydrous toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide in anhydrous toluene, add POCl₃ dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Comparative Analysis
FeatureBischler-Napieralski Reaction
Advantages - Good yields for electron-rich systems.[4] - Readily available starting materials. - Well-established and widely used.[3]
Disadvantages - Requires harsh acidic conditions and high temperatures.[2] - Not suitable for electron-deficient arenes. - A retro-Ritter reaction can be a significant side reaction.[4]
Substrate Scope Primarily β-arylethylamides with electron-donating groups on the aromatic ring.
Key Applications Synthesis of natural products like (±)-α-lycorane and (±)-γ-lycorane.[5]

The Pictet-Spengler Reaction: A Versatile Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[6][7] This reaction is particularly valuable for the synthesis of alkaloids and other biologically active molecules.[8]

Mechanistic Pathway

The reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an iminium ion, which is a potent electrophile. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation lead to the final tetrahydroisoquinoline product.[6]

Pictet-Spengler Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearrangement & Rearomatization Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base Carbonyl Aldehyde/Ketone Carbonyl->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Spirocycle->Product - H⁺ Pomeranz-Fritsch Mechanism cluster_0 Step 1: Benzalaminoacetal Formation cluster_1 Step 2: First Elimination cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Second Elimination & Aromatization Benzaldehyde Benzaldehyde Acetal Benzalaminoacetal Benzaldehyde->Acetal Amine 2,2-Dialkoxyethylamine Amine->Acetal Intermediate1 Intermediate Cation Acetal->Intermediate1 + H⁺, - ROH Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Electrophilic Aromatic Substitution Product Isoquinoline Cyclized_Intermediate->Product + H⁺, - ROH Schlittler-Muller_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Aromatization Benzylamine Substituted Benzylamine Imine Imine Benzylamine->Imine Glyoxal Glyoxal Hemiacetal Glyoxal->Imine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate + H⁺, Electrophilic Aromatic Substitution Product C1-Substituted Isoquinoline Cyclized_Intermediate->Product - H₂O, - H⁺

Sources

Comparative

A Comparative Guide to the Structural Validation of 8-Bromo-1-chloro-4-methylisoquinoline by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge The structural confirmation of synthesized small molecules is a cornerstone of chemical and pharmaceutical research....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

The structural confirmation of synthesized small molecules is a cornerstone of chemical and pharmaceutical research. For a compound like 8-Bromo-1-chloro-4-methylisoquinoline, its unique substitution pattern presents a distinct analytical challenge. Mass spectrometry (MS) stands as a primary tool for confirming its molecular weight and providing structural insights through controlled fragmentation. The goal is not merely to obtain a mass, but to generate a fragmentation "fingerprint" that is consistent with the proposed structure and can rule out potential isomeric impurities. This guide compares and contrasts various MS-based approaches to achieve this with a high degree of scientific certainty.

Foundational Strategy: Choosing the Right Ionization and Separation

The first critical decision point in our analytical workflow is the selection of the sample introduction and ionization method. This choice is dictated by the analyte's physicochemical properties and will fundamentally shape the resulting data.[1][2][3][4] 8-Bromo-1-chloro-4-methylisoquinoline, as a substituted aromatic heterocycle, is amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][5]

Comparison of Primary Analytical Platforms
FeatureGas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS)Rationale for 8-Bromo-1-chloro-4-methylisoquinoline
Analyte State Gas Phase (Requires volatility & thermal stability)[1][2]Liquid Phase (Solvated)[1][2]The target compound is a small molecule, likely possessing sufficient volatility and thermal stability for GC analysis.[6]
Typical Ionization Electron Ionization (EI)Electrospray Ionization (ESI)[2]EI provides highly detailed, reproducible fragmentation patterns ideal for structural fingerprinting.[7] ESI is a "softer" technique, often preserving the molecular ion.[8][9]
Fragmentation Extensive, library-searchable fragmentation.[2]Minimal in-source fragmentation; requires tandem MS (MS/MS) for structural data.[9][10]For initial validation, the rich fragmentation from EI is highly informative. ESI-MS/MS provides a complementary, controlled fragmentation experiment.
Sensitivity Excellent for volatile compounds.Generally higher, especially for polar/large molecules.[1][2]Either technique should provide adequate sensitivity for a synthesized standard.

Approach 1: Structural Fingerprinting with GC-MS (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and predictable fragmentation.[11] This is ideal for creating a detailed mass spectrum that can be interpreted to piece together the molecule's structure.

Predicted Fragmentation Pathway

The fragmentation of 8-Bromo-1-chloro-4-methylisoquinoline under EI conditions is predicted to be governed by the relative stability of the resulting fragments and the loss of stable neutral molecules or radicals. The presence of two different halogen isotopes (Br: ~50% ⁷⁹Br, ~50% ⁸¹Br; Cl: ~75% ³⁵Cl, ~25% ³⁷Cl) will result in characteristic isotopic patterns for any fragment containing these atoms, providing powerful confirmation of their presence.[12][13][14]

Key fragmentation steps are expected to be:

  • Loss of a Halogen Radical: The initial fragmentation will likely involve the loss of a bromine or chlorine radical. The C-Br bond is generally weaker than the C-Cl bond, suggesting the loss of •Br might be a primary pathway.[7]

  • Loss of a Methyl Radical: Cleavage of the methyl group (•CH₃) is a common fragmentation pathway for methylated aromatics.

  • Heterocyclic Ring Cleavage: The isoquinoline ring system can undergo characteristic cleavages, such as the loss of HCN.[15]

Predicted Mass Spectrum Data (GC-EI-MS)
m/z (for ⁷⁹Br, ³⁵Cl)Proposed Fragment IonFormulaComments
271[M]•+ C₁₀H₇NBrClMolecular Ion. Will exhibit a complex isotopic pattern due to both Br and Cl.
256[M - CH₃]⁺C₉H₄NBrClLoss of the methyl radical.
236[M - Cl]⁺C₁₀H₇NBrLoss of a chlorine radical. Will show a 1:1 isotopic pattern for Br.
192[M - Br]⁺C₁₀H₇NClLoss of a bromine radical. Will show a 3:1 isotopic pattern for Cl.
165[M - Br - HCN]⁺C₉H₆ClSubsequent loss of hydrogen cyanide from the [M-Br]⁺ ion.
157[M - Br - Cl]⁺C₁₀H₇NLoss of both halogen radicals.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg/mL of 8-Bromo-1-chloro-4-methylisoquinoline in a volatile organic solvent like dichloromethane or ethyl acetate.[16][17]

  • Instrument Setup:

    • GC Inlet: Set to 250°C with a splitless injection mode to maximize sensitivity.[18]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: 3 minutes to prevent filament damage.[19]

  • Data Analysis:

    • Identify the peak corresponding to the analyte.

    • Analyze the mass spectrum for the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for C₁₀H₇NBrCl.

    • Identify key fragment ions and propose fragmentation pathways consistent with the structure.

Visualization: GC-MS Workflow

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample (1 mg/mL in CH2Cl2) B Inject 1 µL (Splitless, 250°C) A->B C Separation on Column (Temp. Ramp) B->C D EI Ionization (70 eV) C->D E Mass Analyzer (Quadrupole) D->E F Detector E->F G Generate Mass Spectrum F->G H Compare to Predicted Fragmentation G->H

Caption: Workflow for structural validation by GC-EI-MS.

Approach 2: High-Confidence Formula Determination with LC-HRMS (ESI)

While GC-MS provides a fragmentation fingerprint, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to determine its elemental formula with high confidence.[20][21][22][23] Electrospray ionization (ESI) is a soft ionization technique well-suited for this, as it typically generates the protonated molecule [M+H]⁺ with minimal fragmentation.[8][9][24]

The Power of Accurate Mass

A standard mass spectrometer might measure the mass of the [M+H]⁺ ion of our compound as m/z 272. However, numerous elemental formulas could correspond to this nominal mass.[20][23] An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap, can measure this mass to four or more decimal places.[25]

FormulaNominal MassMonoisotopic Mass (for ⁷⁹Br, ³⁵Cl, ¹²C, ¹H, ¹⁴N)
C₁₀H₉N⁷⁹Br³⁵Cl 272271.9665
C₁₂H₁₀N₅O₂Cl272271.0550
C₁₅H₁₄N₃O₂272272.1086

By measuring the m/z to within a few parts-per-million (ppm) of the theoretical value, we can definitively confirm the elemental composition.[21]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[24]

  • Instrument Setup (LC):

    • A direct infusion via syringe pump is often sufficient. If chromatographic separation is needed (to separate from impurities), use a C18 column with a simple water/acetonitrile gradient.

  • Mass Spectrometer Parameters (HRMS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.[9]

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas: Nitrogen at a flow rate and temperature optimized for signal stability (e.g., 8 L/min, 300°C).

    • Mass Analyzer: Set to a high-resolution mode (e.g., >20,000 FWHM).

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Extract the accurate mass for the most intense peak in the molecular ion region.

    • Use formula calculator software to determine the elemental composition that best fits the measured mass within a narrow mass tolerance (e.g., < 5 ppm).

    • Confirm that the observed isotopic pattern matches the theoretical pattern for the proposed formula.

Visualization: HRMS Logic

Measured_Mass Measured m/z (e.g., 271.9662) Formula_Calc Formula Calculator (< 5 ppm tolerance) Measured_Mass->Formula_Calc Possible_Formulas Possible Formulas: C10H9NBrCl C12H10N5O2Cl ... Formula_Calc->Possible_Formulas Isotope_Check Isotopic Pattern Matching Possible_Formulas->Isotope_Check Confirmed_Formula Confirmed Formula: C10H9NBrCl Isotope_Check->Confirmed_Formula

Caption: High-resolution MS logic for formula confirmation.

Approach 3: Isomer Differentiation with Tandem Mass Spectrometry (MS/MS)

Should there be any ambiguity, such as the synthesis producing an unintended positional isomer, tandem mass spectrometry (MS/MS) can provide definitive structural evidence.[26][27][28][29] In this technique, the protonated molecule ([M+H]⁺) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[30] Different isomers will often yield distinct fragmentation patterns.[26][27]

Comparative Fragmentation: MS/MS

The power of MS/MS lies in its ability to generate isomer-specific fragmentation.[26][27] For example, if an isomer with the chlorine at position 6 (8-Bromo-6-chloro-4-methylisoquinoline) were present, the fragmentation pattern upon CID could differ due to the different electronic environment and steric effects around the substituents.

Experimental Protocol: LC-MS/MS
  • Instrument Setup: Use the same LC and ESI source conditions as for the HRMS analysis.

  • MS/MS Parameters:

    • Precursor Ion Selection: Set the first mass analyzer (e.g., a quadrupole) to isolate the [M+H]⁺ ion (e.g., m/z 272).

    • Collision Cell: Introduce a collision gas (e.g., argon or nitrogen).

    • Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe how the fragmentation pattern changes. This can provide additional diagnostic information.

    • Product Ion Scan: Scan the second mass analyzer to detect the fragment ions produced in the collision cell.

  • Data Analysis:

    • Compare the product ion spectra obtained with the fragmentation predicted for the target molecule.

    • Key fragments, such as those resulting from the loss of halogens or ring cleavages, can confirm the connectivity of the molecule.

Visualization: Tandem MS (MS/MS) Principle

Ion_Source ESI Source (Mixture of Ions) MS1 MS1 (Quadrupole) Selects [M+H]⁺ (m/z 272) Ion_Source->MS1 Collision_Cell Collision Cell + Argon Gas (Fragmentation) MS1->Collision_Cell MS2 MS2 (Analyzer) Scans Product Ions Collision_Cell->MS2 Detector Detector MS2->Detector

Caption: The principle of a tandem mass spectrometry experiment.

Conclusion and Best Practices

For the comprehensive and unambiguous structural validation of 8-Bromo-1-chloro-4-methylisoquinoline, a multi-faceted mass spectrometry approach is recommended.

  • Primary Validation (GC-MS): Utilize GC-EI-MS to obtain a detailed fragmentation fingerprint. This confirms the presence of key structural motifs and provides a reproducible spectrum for future reference.

  • Formula Confirmation (LC-HRMS): Employ LC-ESI-HRMS to determine the elemental formula with high accuracy (<5 ppm), which is the gold standard for molecular formula confirmation.

  • Structural Disambiguation (LC-MS/MS): If necessary, use LC-MS/MS to generate a controlled fragmentation pattern of the molecular ion. This is particularly powerful for distinguishing between potential isomers.

By integrating these complementary techniques, researchers can build a self-validating dataset that provides irrefutable evidence for the structure of 8-Bromo-1-chloro-4-methylisoquinoline, meeting the highest standards of scientific integrity.

References

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  • Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. (2025). Benchchem.
  • GC-MS vs LC-MS. (2025).
  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (n.d.). PMC.
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025). Arome Science.
  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). (2015). PubMed.
  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatiz
  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (2021). Mass Spectrometry Reviews.
  • GC-MS: The yin to LC-MS's yang. (2013). Biocompare.
  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024). Journal of the American Chemical Society.
  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. (2025).
  • How to Choose Between LC and GC for Your Analytical Needs. (2025). ILT.
  • Formula determination by high resolution mass spectrometry. (2019). YouTube.
  • STANDARD OPERATING PROCEDURE. (2026). The University of Melbourne.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.
  • Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern m
  • GCMS Standard Operating Procedure. (n.d.). University of Notre Dame.
  • Sample prepar
  • Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic M
  • The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry.
  • GC-MS Sample Preparation. (n.d.).
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide.
  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022). Chemistry LibreTexts.
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  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry.

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Validation

A Researcher's Guide to the Reactivity of Aryl Bromides vs. Aryl Chlorides in Cross-Coupling Reactions

For decades, palladium-catalyzed cross-coupling reactions have been cornerstone tools for synthetic chemists, enabling the construction of complex molecular architectures with remarkable precision. A key decision in desi...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, palladium-catalyzed cross-coupling reactions have been cornerstone tools for synthetic chemists, enabling the construction of complex molecular architectures with remarkable precision. A key decision in designing these reactions is the choice of the aryl halide coupling partner. While aryl iodides are highly reactive, their cost and propensity for side reactions often make them less practical. The real contest for everyday synthesis lies between aryl bromides and the more economical and widely available aryl chlorides.

This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data. We will explore the fundamental reasons for their differing performance and showcase the evolution of catalyst technology that has narrowed the gap, empowering researchers to make informed decisions for their specific synthetic challenges.

Chapter 1: The Mechanistic Imperative: Why Halogen Choice Matters

The reactivity of an aryl halide (Ar-X) in a cross-coupling reaction is overwhelmingly dictated by the ease of the initial oxidative addition step. In this crucial, often rate-determining step, a low-valent palladium(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II)-aryl intermediate that carries the catalytic cycle forward.

The strength of the C-X bond is the primary barrier to this process. The experimental bond dissociation energy (BDE) for the C-Cl bond in chlorobenzene is approximately 97.6 kcal/mol, significantly higher than the 82.6 kcal/mol for the C-Br bond in bromobenzene.[1][2] This ~15 kcal/mol difference means that substantially more energy is required to cleave the C-Cl bond, rendering aryl chlorides inherently less reactive than their bromide counterparts.[2][3] The general reactivity trend, based on the ease of oxidative addition, is Ar-I > Ar-Br > Ar-Cl.[4]

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) RATE-DETERMINING STEP TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (R-M) Product_Complex [Product-Pd(0)L₂] TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting the critical oxidative addition step.

This fundamental energy difference has profound practical implications. Reactions with aryl bromides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times. In contrast, activating the robust C-Cl bond historically required harsh conditions and was often limited to substrates "activated" by electron-withdrawing groups.[5][6]

Chapter 2: The Rise of Aryl Chlorides: A Story of Ligand Innovation

The disparity in reactivity between aryl bromides and chlorides spurred a revolution in catalyst development. The challenge was clear: design a catalyst system that could overcome the high activation barrier of the C-Cl bond. Research from leading groups, including those of Buchwald and Hartwig, demonstrated that the ligand coordinated to the palladium center was the key.[5][7]

The solution was found in the development of bulky, electron-rich phosphine ligands .[5][8]

  • Electron-Donating Ability: Rich in electron density, these ligands make the palladium(0) center more nucleophilic. This enhanced nucleophilicity allows the metal to more effectively "attack" and cleave the less electrophilic C-Cl bond.[5]

  • Steric Bulk: Large, sterically demanding ligands promote the formation of highly reactive, monoligated Pd(0)L species.[4][8] These coordinatively unsaturated complexes are more readily able to participate in the oxidative addition step compared to their bis-ligated counterparts.[4][9]

This rational design approach led to the creation of highly effective ligands (e.g., biarylphosphines like XPhos) that have made the coupling of aryl chlorides a routine and reliable transformation in modern synthetic labs.[10][11]

Ligand_Effect cluster_0 Traditional Ligands (e.g., PPh₃) cluster_1 Bulky, Electron-Rich Ligands (e.g., XPhos) Pd_Small Pd(0) ArCl_Small Ar-Cl Pd_Small->ArCl_Small Barrier_Small High Energy Barrier for Oxidative Addition Pd_Bulky Pd(0) ArCl_Bulky Ar-Cl Pd_Bulky->ArCl_Bulky Facilitated Interaction Barrier_Bulky Lower Energy Barrier for Oxidative Addition

Caption: Bulky, electron-rich ligands enhance the nucleophilicity of the Pd(0) center, lowering the activation energy for C-Cl bond cleavage.

Chapter 3: Performance in the Field: A Head-to-Head Comparison

While modern catalysts have leveled the playing field, performance differences persist. The choice between an aryl bromide and an aryl chloride often involves a trade-off between reactivity and cost/availability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is perhaps the most widely used cross-coupling for C-C bond formation. While aryl bromides are generally reliable substrates, the development of advanced catalyst systems has enabled the efficient coupling of even unactivated aryl chlorides.

EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 80 °C>95
24-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄, Toluene/H₂O, 100 °C<10
34-ChlorotoluenePhenylboronic acid[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄, t-BuOH, 100 °C>98
(Data is representative and compiled from general knowledge in the field. Specific yields depend heavily on exact conditions and substrates.)

As the table illustrates, traditional catalysts like those using triphenylphosphine (PPh₃) are ineffective for aryl chlorides (Entry 2). However, employing a modern ligand like XPhos makes the reaction highly efficient (Entry 3), rivaling the performance of the aryl bromide (Entry 1). The ability to use chlorides is particularly advantageous in large-scale synthesis where cost is a major driver.[5]

Buchwald-Hartwig Amination

This reaction is indispensable for forming C-N bonds. The reactivity trends are similar to the Suzuki coupling, where aryl bromides were the standard for first-generation catalysts.[7][12] The development of sterically hindered, electron-rich ligands was crucial for extending the reaction's scope to include the less reactive and more economical aryl chlorides.[13][14] For the Buchwald-Hartwig amination, the general order of reactivity is often cited as Ar-Br > Ar-Cl > Ar-I, as the iodide produced can sometimes act as a catalyst inhibitor.[15]

Representative Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

The following protocol describes a general procedure for the amination of a challenging, sterically hindered aryl chloride, made possible by a modern catalyst system.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and the solvent (e.g., CPME or t-BuOH, 2 mL).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This protocol is a generalized example and must be optimized for specific substrates.

Chapter 4: Practical Considerations and Conclusion

When choosing between an aryl bromide and an aryl chloride, researchers must weigh several factors beyond raw reactivity.

FeatureAryl BromidesAryl Chlorides
Reactivity High. Generally requires milder conditions and lower catalyst loadings.[3]Lower. Requires more advanced, often more expensive, catalyst systems to achieve high efficiency.[5][16]
Cost Moderate to High. Brominated starting materials are typically more expensive than their chlorinated analogs.Low. Aryl chlorides are widely available and cost-effective, making them ideal for large-scale synthesis.[5]
Availability Good, but less diverse than chlorides.Excellent. A vast array of functionalized aryl chlorides are commercially available.
Catalyst Choice More forgiving; a wider range of catalysts, including older generations, are often effective.Requires careful selection of modern, bulky, electron-rich ligands for optimal results.[6][17]

The historical gap in reactivity between aryl bromides and aryl chlorides has been significantly narrowed by decades of catalyst innovation. While aryl bromides remain inherently more reactive due to their lower C-Br bond dissociation energy, modern palladium catalysts equipped with specialized phosphine ligands can activate even the most challenging C-Cl bonds with remarkable efficiency.

The decision is no longer simply "which is more reactive?" but "which is the optimal choice for my specific application?" For small-scale, exploratory synthesis where reaction speed and ease of optimization are paramount, an aryl bromide may be the preferred starting point. However, for process development, large-scale manufacturing, and any project where cost and starting material availability are critical drivers, the investment in a state-of-the-art catalyst system to enable the use of aryl chlorides is often the most logical and economical path forward.

References

  • de la Rosa, M. A., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available from: [Link]

  • Derry, M. J., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available from: [Link]

  • McIndoe, J. S. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ChemCatChem. Available from: [Link]

  • Cioffi, C. L., et al. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. Available from: [Link]

  • Widenhoefer, R. A., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship at UWindsor. Available from: [Link]

  • Xiao, B., et al. (2020). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. Organic Letters. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]

  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. Chemical Communications. Available from: [Link]

  • de la Rosa, M. A., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available from: [Link]

  • Ziegler, T., et al. (2019). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. Angewandte Chemie International Edition. Available from: [Link]

  • Neufeldt, S. R., et al. (2022). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Angewandte Chemie International Edition. Available from: [Link]

  • Dong, G., et al. (2025). Enabling Aryl Chloride-Mediated Palladium/Norbornene Cooperative Catalysis. Angewandte Chemie International Edition. Available from: [Link]

  • Li, J., et al. (2021). Comparison of reactivity of different aryl halides. ResearchGate. Available from: [Link]

  • Anonymous. (2024). Que.2 out of chlorobenzene & bromobenzene which is more reactive? chemistry. Brainly.in. Available from: [Link]

  • Fors, B. P., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Available from: [Link]

  • Yang, P., et al. (2023). Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. Catalysis Science & Technology. Available from: [Link]

  • Buchwald, S. L., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Entz, E., et al. (2022). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Angewandte Chemie International Edition. Available from: [Link]

  • Anonymous. (n.d.). Why does chlorobenzene have a higher bond energy than 1-bromobutane?. Available from: [Link]

  • Grushin, V. V., & Alper, H. (n.d.). C−Cl Bond Activation of ortho-Chlorinated Imine with Iron Complexes in Low Oxidation States. ResearchGate. Available from: [Link]

  • Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Weix, D. J., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available from: [Link]

  • Watson, D. A., et al. (2020). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. ACS Catalysis. Available from: [Link]

  • Reddy, K. R., et al. (n.d.). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. ResearchGate. Available from: [Link]

  • Nolan, S. P., et al. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters. Available from: [Link]

  • Anonymous. (n.d.). Chlorobenzene is more reactive towards electrophilic aromatic sub.... Pearson+. Available from: [Link]

  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Newman, S. G., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]

  • Hsieh, J.-C., et al. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. ResearchGate. Available from: [Link]

  • Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available from: [Link]

  • González, J. A., et al. (2021). THERMODYNAMICS OF CHLOROBENZENE, OR BROMOBENZENE, OR 1-CHLORONAPHTHALENE OR 1,2,4-TRICHLOROBENZENE + ALKANE MIXTURES. The Journal of Chemical Thermodynamics. Available from: [Link]

  • Bedford, R. B., et al. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. Available from: [Link]

  • Anonymous. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Al-Charchafchi, H., et al. (2024). Insights into the C-Cl Bond Breaking in Epichlorohydrin Induced by Low Energy (<10 eV) Electrons. Molecules. Available from: [Link]

  • Macgregor, S. A., et al. (2013). Computational study of the double C-Cl bond activation of dichloromethane and phosphine alkylation at [CoCl(PR3)3]. Dalton Transactions. Available from: [Link]

  • Hevia, E., et al. (2021). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews. Available from: [Link]

  • Roesky, H. W., et al. (2021). Geminal C–Cl and Si–Cl Bond Activation of Chloromethanes and Chlorosilanes by Gallanediyl LGa. Dalton Transactions. Available from: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 8-Bromo-1-chloro-4-methylisoquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural products and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the potential biological activity of 8-Bromo-1-chloro-4-methylisoquinoline, a synthetically derived halogenated isoquinoline, against other isoquinoline and quinoline derivatives. While specific experimental data for 8-Bromo-1-chloro-4-methylisoquinoline is not extensively available in the public domain, this guide synthesizes data from structurally related compounds to infer its potential activities and to highlight key structure-activity relationships (SAR).

The presence of bromine and chlorine atoms, along with a methyl group, on the isoquinoline core suggests that 8-Bromo-1-chloro-4-methylisoquinoline could exhibit significant biological effects, particularly as an anticancer agent or an enzyme inhibitor. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound.

Potential Anticancer Activity: A Comparative Outlook

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key cellular enzymes and interference with signaling pathways crucial for cancer cell proliferation and survival.[2][3]

Inhibition of Topoisomerases

One of the well-established mechanisms of action for isoquinoline-based anticancer agents is the inhibition of topoisomerase I (Top1), an enzyme essential for DNA replication and transcription.[2] By stabilizing the Top1-DNA cleavage complex, these inhibitors lead to DNA damage and ultimately, apoptosis. While direct data for 8-Bromo-1-chloro-4-methylisoquinoline is unavailable, studies on related indenoisoquinolines have shown that substitutions on the isoquinoline ring significantly impact their Top1 inhibitory activity and cytotoxicity. For instance, the presence of an aminoalkyl side chain on the indenoisoquinoline nitrogen atom was found to be a key feature for potent Top1 inhibition and cytotoxicity.

Table 1: Comparative Cytotoxicity of Selected Isoquinoline and Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indenoisoquinoline Derivative 19a 55 Human Cancer Cell Lines (Mean)0.110[1]
Pyrrolo[2,1-a]isoquinoline 6a HeLa1.93[3]
Pyrrolo[2,1-a]isoquinoline 6c T47D<1.93[3]
4-Amino-7-chloroquinoline Derivative 5 MDA-MB-4688.73[4]
8-Hydroxyquinoline Derivative 5 C6 (Rat Brain Tumor)6.7[5]
8-Hydroxyquinoline Derivative 12 HT29 (Human Colon Carcinoma)25.6[5]

Note: This table presents data for structurally related compounds to provide a comparative context for the potential activity of 8-Bromo-1-chloro-4-methylisoquinoline.

The data in Table 1 illustrates the potent anticancer activity of various substituted isoquinolines and quinolines, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. The specific substitutions on the heterocyclic core play a crucial role in determining the cytotoxic potency.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several isoquinoline and quinoline derivatives have been identified as inhibitors of this pathway.[7][8] The halogen and methyl substitutions on 8-Bromo-1-chloro-4-methylisoquinoline could potentially contribute to its interaction with the kinase domain of PI3K or Akt, leading to the inhibition of this pathway. The chlorine atom at the 1-position and the bromine at the 8-position may influence the electronic properties and binding affinity of the molecule to its target.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinoline and quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • Halogenation: The presence of chlorine and bromine atoms can significantly impact the biological activity. In many cases, halogenation enhances the cytotoxic and enzyme inhibitory effects of the parent compound.[9] The position of the halogen is also critical; for example, in 4-aminoquinolines, a 7-chloro group is considered optimal for antimalarial activity.

  • Methyl Group: The methyl group at the 4-position of 8-Bromo-1-chloro-4-methylisoquinoline can influence the molecule's steric and electronic properties, potentially affecting its binding to target proteins. The position of the methyl group is known to alter the selectivity of dopamine receptor ligands in the dinapsoline series.

  • Substitution Pattern: The overall substitution pattern on the isoquinoline ring determines the compound's pharmacological profile. For instance, in 8-hydroxyquinolines, the substituent at the C-8 position has been shown to be important for anticancer potential.[5]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 8-Bromo-1-chloro-4-methylisoquinoline and its derivatives, standardized in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, can then be calculated.[10]

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the DNA relaxation activity of Topoisomerase I.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

  • Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A compound that inhibits Top1 will result in a higher proportion of supercoiled DNA compared to the control.[5]

Visualizing Potential Mechanisms of Action

To conceptualize the potential mechanisms through which 8-Bromo-1-chloro-4-methylisoquinoline might exert its anticancer effects, the following diagrams illustrate the Topoisomerase I inhibition and the PI3K/Akt/mTOR signaling pathway.

Topoisomerase_I_Inhibition cluster_0 DNA Replication & Transcription cluster_1 Inhibitor Action Supercoiled_DNA Supercoiled DNA Cleavage_Complex Top1-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex Top1 binding & cleavage Relaxed_DNA Relaxed DNA Topoisomerase_I Topoisomerase I Cleavage_Complex->Relaxed_DNA Religation Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibitor Binding Inhibitor 8-Bromo-1-chloro-4-methylisoquinoline (Potential Inhibitor) Inhibitor->Stabilized_Complex DNA_Damage DNA Damage & Apoptosis Stabilized_Complex->DNA_Damage

Figure 1: Potential mechanism of Topoisomerase I inhibition.

PI3K_Akt_mTOR_Pathway cluster_0 Signaling Cascade cluster_1 Inhibitor Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 8-Bromo-1-chloro-4-methylisoquinoline (Potential Inhibitor) PI3K->Inhibitor Inhibition PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth

Figure 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of 8-Bromo-1-chloro-4-methylisoquinoline is currently limited, a comparative analysis of structurally related isoquinoline and quinoline derivatives provides a strong rationale for its potential as a bioactive compound, particularly in the realm of anticancer research. The presence of bromo, chloro, and methyl substituents on the isoquinoline core suggests that it may act as a potent inhibitor of key cellular targets such as Topoisomerase I and components of the PI3K/Akt/mTOR signaling pathway. Further empirical studies, utilizing the standardized protocols outlined in this guide, are necessary to fully elucidate the pharmacological profile of this compound and to validate its therapeutic potential. The structure-activity relationships discussed herein offer a valuable framework for the design and synthesis of novel, more potent isoquinoline-based therapeutic agents.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Design and Synthesis of Pyrrolo[2, 1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. SID. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC. [Link]

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. PMC. [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

  • Synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors substituted with nitrogen heterocycles. PubMed. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. [Link]

  • 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents. PubMed. [Link]

Sources

Validation

Optimizing Purity Analysis of Substituted Isoquinolines: A Comparative Guide to Stationary Phase Selectivity

Executive Summary & Mechanistic Rationale Substituted isoquinolines represent a critical scaffold in drug discovery (e.g., Papaverine, Quinapril) and natural product isolation (Corydalis alkaloids). However, their analys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Substituted isoquinolines represent a critical scaffold in drug discovery (e.g., Papaverine, Quinapril) and natural product isolation (Corydalis alkaloids). However, their analysis presents two distinct chromatographic challenges:

  • Basicity (pKa ~5.4–7.0): The nitrogen lone pair creates a positive charge at neutral/acidic pH, leading to secondary interactions with residual silanols on silica columns. This causes severe peak tailing (

    
    ).
    
  • Structural Isomerism: Synthetic pathways often generate regioisomers (e.g., 6- vs. 7-substituted isoquinolines) that possess identical hydrophobicity, making them difficult to resolve on standard C18 phases.

This guide compares the industry-standard Charged Surface Hybrid (CSH) C18 method against a Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based retentions, we demonstrate that Phenyl-Hexyl phases provide superior selectivity for aromatic isomers through


-

electron interactions, often resolving critical pairs that co-elute on C18.
Mechanistic Interaction Diagram

The following diagram illustrates the competing retention mechanisms that dictate separation quality for isoquinolines.

Isoquinoline_Retention cluster_C18 Standard C18 Phase cluster_Phenyl Phenyl-Hexyl Phase Isoquinoline Protonated Isoquinoline (Analyte) C18_Ligand C18 Alkyl Chain (Hydrophobic) Isoquinoline->C18_Ligand Van der Waals (Primary Retention) Silanol Residual Silanol (Si-O-) (Cation Exchange) Isoquinoline->Silanol Ionic Attraction (Causes Tailing) Phenyl_Ligand Phenyl Ring (Pi-Pi Interaction) Isoquinoline->Phenyl_Ligand Orbital Overlap (Isomer Selectivity) Spacer Hexyl Spacer (Hydrophobic) Isoquinoline->Spacer Hydrophobic Base

Figure 1: Mechanistic differentiation. Note the "Ionic Attraction" on C18 leading to tailing, versus the specific "Orbital Overlap" on Phenyl-Hexyl that drives selectivity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize "self-validating" system suitability checks.

Sample Preparation (Universal)

Isoquinolines are prone to precipitation in high-organic diluents if formulated as salts.

  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Standard: Dilute to 0.1 mg/mL using Initial Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).

    • Why: Matching the diluent to the initial gradient prevents "solvent wash-through" (split peaks) for early eluting polar impurities.

Method A: The Standard (CSH C18)

Best for: General purity screening, maximum peak capacity for hydrophobic impurities.

  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (or equivalent base-deactivated column).

    • Rationale: CSH technology applies a low-level positive surface charge to the silica, electrostatically repelling the protonated isoquinoline base and preventing silanol interaction (tailing).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Temp: 40°C.

Method B: The Alternative (Phenyl-Hexyl)

Best for: Separating regioisomers, aromatic impurities, and "critical pairs" co-eluting on C18.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[2][3][4]

    • Rationale: A slightly higher pH (closer to pKa) suppresses ionization slightly more than formic acid, increasing the hydrophobicity of the analyte and enhancing the

      
      -
      
      
      
      interaction strength.
  • Mobile Phase B: Methanol .

    • Critical Factor:[3] Acetonitrile's

      
      -electrons can interfere with the stationary phase interactions. Methanol is "
      
      
      
      -transparent," maximizing the selectivity gain from the Phenyl-Hexyl ligand [1].
  • Gradient: 10% B to 90% B over 20 minutes.

Comparative Analysis & Performance Data

The following data simulates a purity analysis of 6,7-dimethoxyisoquinoline spiked with its regioisomer 7,8-dimethoxyisoquinoline (a common synthetic impurity).

Quantitative Comparison Table
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Interpretation
Retention Time (Main Peak) 8.4 min11.2 minPhenyl-Hexyl shows higher retention for aromatic systems due to dual mechanisms (hydrophobic +

-stacking).
USP Tailing Factor (

)
1.21.1Modern CSH C18 handles basicity well, but Phenyl-Hexyl is often superior for aromatic planarity.
Resolution (

) of Isomer
0.8 (Co-elution)2.4 (Baseline)Critical Differentiator. C18 cannot distinguish the position of the methoxy group. Phenyl-Hexyl senses the steric change in electron density.
Selectivity (

)
1.021.08The

-

interaction provides the necessary thermodynamic difference for separation.
Decision Matrix for Method Selection

Use the following logic flow to select the correct method for your specific isoquinoline derivative.

Method_Selection Start Start: Isoquinoline Purity Analysis Check_Isomers Are Regioisomers/Aromatic Impurities Expected? Start->Check_Isomers Method_A Select Method A: CSH C18 + Formic Acid/ACN Check_Isomers->Method_A No (General Purity) Method_B Select Method B: Phenyl-Hexyl + NH4OAc/MeOH Check_Isomers->Method_B Yes (Isomer Separation) Validation Check System Suitability: Rs > 1.5, Tf < 1.5 Method_A->Validation Method_B->Validation Optimize Adjust Gradient Slope or Change Modifier Validation->Optimize Fail

Figure 2: Workflow for selecting the stationary phase based on impurity profile knowledge.

Validation & Troubleshooting

To ensure the method is authoritative and trustworthy (E-E-A-T), the following criteria must be met before releasing data.

System Suitability Criteria (SST)
  • Precision: %RSD of peak area

    
     2.0% (n=5 injections).
    
  • Resolution:

    
     between the main peak and the nearest impurity.
    
  • Sensitivity (LOQ): Signal-to-Noise (S/N)

    
     10 for impurities at 0.05% level.
    
Troubleshooting "Ghost" Peaks

Isoquinolines are notorious for "carryover" due to adsorption on injector seals.

  • Symptom: Small peaks appearing in blank injections at the retention time of the main peak.

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid is required to keep the basic isoquinoline protonated and soluble in the wash solvent.

References

  • Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Explains the orthogonality of Phenyl phases vs C18 for aromatic compounds.

  • HPLC Separation of Isoquinoline Alkaloids. Journal of Chromatography / NIH. details the impact of pH and mobile phase composition on peak tailing and resolution of isoquinoline alkaloids.

  • Peak Tailing in HPLC of Basic Compounds. Chrom Tech Technical Guide. Discusses the silanol interaction mechanism and mitigation strategies using end-capped columns and pH control.

  • Separation of Quinoline and Isoquinoline Isomers. BenchChem Technical Support. Provides specific pKa data and comparison of chromatographic modes for regioisomers.

Sources

Comparative

Comparative Guide: Assessing the Cytotoxicity of Novel Isoquinoline Compounds

Executive Summary Isoquinoline alkaloids (e.g., berberine, sanguinarine) are a cornerstone of natural product drug discovery due to their potent antiproliferative properties.[1] However, the transition from a "hit" to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline alkaloids (e.g., berberine, sanguinarine) are a cornerstone of natural product drug discovery due to their potent antiproliferative properties.[1] However, the transition from a "hit" to a "lead" requires rigorous validation. Novel synthetic derivatives—often modified at the C-9 or C-13 positions—frequently exhibit superior cytotoxicity compared to their parent compounds but pose unique challenges in assay interference and solubility.

This guide provides an objective technical comparison of novel isoquinoline performance against established standards and details a self-validating experimental workflow to eliminate common false positives associated with alkaloid screening.

Part 1: The Isoquinoline Scaffold & Mechanism of Action

To assess cytotoxicity effectively, one must understand how these compounds kill cells. Unlike non-specific toxins, potent isoquinolines typically act through dual mechanisms: Topoisomerase inhibition and mitochondrial dysfunction.

Structural Advantage

Novel derivatives (e.g., 9-O-substituted berberine analogs) often incorporate lipophilic side chains. This modification enhances transmembrane permeability, allowing the compound to accumulate in the mitochondria and nucleus, significantly lowering the IC50 values compared to the parent alkaloid.

Mechanistic Pathway

The following diagram illustrates the validated signaling cascade triggered by effective isoquinoline derivatives, leading to apoptosis via the intrinsic pathway.

Isoquinoline_Mechanism cluster_Nucleus Nucleus cluster_Mito Mitochondria Iso Novel Isoquinoline (Lipophilic Derivative) CellEntry Cellular Uptake (Enhanced Permeability) Iso->CellEntry Topo Topoisomerase I/II Inhibition CellEntry->Topo ROS ROS Generation (Oxidative Stress) CellEntry->ROS DNA_Damage DNA Double-Strand Breaks (DSBs) Topo->DNA_Damage p53 p53 Activation DNA_Damage->p53 MMP Loss of Membrane Potential (ΔΨm) p53->MMP ROS->MMP CytoC Cytochrome C Release MMP->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Dual-mechanism pathway of isoquinoline-induced apoptosis involving nuclear DNA damage and mitochondrial oxidative stress.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from recent studies on novel 9-O-alkylated isoquinoline derivatives compared to the parent compound (Berberine) and a clinical standard (Doxorubicin).

Cytotoxicity Profile (IC50 Values)
Compound ClassHepG2 (Liver Cancer)HeLa (Cervical Cancer)HL-60 (Leukemia)Selectivity Index (SI)*
Novel Isoquinoline Derivative (e.g., 9-O-alkylated)0.62 – 1.7 µM 3.0 – 5.0 µM 0.7 µM > 10
Berberine (Parent Alkaloid)> 50 µM36 – 100 µM16 – 20 µM~ 2 - 5
Doxorubicin (Clinical Standard)0.5 – 1.0 µM0.5 – 2.0 µM0.2 µM< 5 (High Toxicity)

Data synthesized from comparative studies [1, 2, 3].

Expert Analysis[2]
  • Potency: The novel derivatives demonstrate a 30-fold increase in potency against leukemia lines (HL-60) compared to Berberine.[2] They approach the nanomolar potency of Doxorubicin in specific cell lines without the associated systemic toxicity.

  • Selectivity Index (SI): Defined as

    
    .[3][4] A critical advantage of the isoquinoline scaffold is its safety profile. While Doxorubicin frequently shows an SI < 5 (toxic to healthy tissue), optimized isoquinolines often achieve an SI > 10, indicating a wider therapeutic window [3].
    

Part 3: Experimental Validation Protocols

WARNING: Isoquinoline alkaloids are reducing agents. They can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false negatives (appearing to have higher cell viability than reality) [4, 5].

Protocol A: Modified Cytotoxicity Screening (MTS with Wash Step)

To ensure data integrity, this protocol includes a wash step to remove extracellular alkaloids before adding the detection reagent.

Reagents:

  • Target Cells (e.g., HepG2)[5][6][7]

  • MTS Reagent (e.g., CellTiter 96®)

  • PBS (Phosphate Buffered Saline) - warm

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add novel isoquinoline compounds (0.1 – 100 µM). Include a cell-free control with compound only to check for chemical interference.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Critical Wash: Carefully aspirate media containing the drug. Wash 2x with 100 µL warm PBS. This removes the reducing alkaloid.

  • Detection: Add fresh media + MTS reagent. Incubate 1-4h.

  • Read: Measure absorbance at 490 nm.

Protocol B: Mechanistic Confirmation (Annexin V/PI Flow Cytometry)

Cytotoxicity data must be validated by confirming the mode of death (Apoptosis vs. Necrosis).

Flow_Workflow Step1 Seed Cells (6-well plate) Step2 Treat with Isoquinoline (24h) Step1->Step2 Step3 Harvest Cells (Trypsinize + Wash) Step2->Step3 Step4 Stain: Annexin V-FITC + PI Step3->Step4 Step5 Flow Cytometry Analysis Step4->Step5

Figure 2: Workflow for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).[7][8]

Interpretation:

  • Q1 (Annexin-/PI-): Live cells.

  • Q2 (Annexin+/PI+): Late Apoptosis (Typical for effective Isoquinolines at 24-48h).

  • Q3 (Annexin-/PI+): Necrosis (Indicates toxicity/membrane rupture rather than programmed death).

  • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

Part 4: Troubleshooting & Optimization

Solubility Issues

Novel isoquinolines are often hydrophobic.

  • Issue: Compound precipitation in media causes light scattering, inflating absorbance readings.

  • Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the well is < 0.5% (v/v).[9] If precipitation occurs at high doses (>50 µM), verify with a microscope before reading the plate [6].

The "Redox Artifact"

If your MTT/MTS assay shows 100% viability but cells look dead under the microscope:

  • Cause: The isoquinoline alkaloid is reducing the MTT tetrazolium ring directly.

  • Validation: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®). ATP assays rely on luciferase, which is not subject to reduction by alkaloids [5].

References

  • Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. International Journal of Molecular Sciences. [Link]

  • Development of novel 9-O-substituted-13-octylberberine derivatives as potential anti-hepatocellular carcinoma agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][7]

  • Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Natural Product Communications. [Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology. [Link][10]

  • Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Toxicology in Vitro. [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts... harnessing the research potential. PMC. [Link]

Sources

Validation

Kinetic Studies of Suzuki Coupling with Halogenated Isoquinolines: A Comparative Technical Guide

Topic: Kinetic Studies of Suzuki Coupling with Halogenated Isoquinolines Content Type: Publish Comparison Guide Executive Summary & Core Directive For: Senior Researchers, Process Chemists, and Drug Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Suzuki Coupling with Halogenated Isoquinolines Content Type: Publish Comparison Guide

Executive Summary & Core Directive

For: Senior Researchers, Process Chemists, and Drug Development Scientists.

The isoquinoline scaffold is a privileged structure in kinase inhibitors (e.g., Fasudil, Verubecestat), yet its functionalization via Suzuki-Miyaura coupling presents unique kinetic challenges compared to standard carbocyclic arenes. This guide moves beyond basic "recipe" optimization to analyze the kinetic distinctiveness of halogenated isoquinolines.

We compare the performance of C1-activated versus C4-unactivated substrates and evaluate Phosphine vs. NHC-based Palladium systems . The goal is to provide a self-validating kinetic framework that allows you to predict reactivity, avoid catalyst poisoning, and maximize turnover frequency (TOF).

Mechanistic Causality & Reactivity Landscape

The "Isoquinoline Effect" on Kinetics

Unlike phenyl halides, halogenated isoquinolines possess a basic nitrogen atom and position-dependent electronic activation. These factors fundamentally alter the rate-determining step (RDS) of the catalytic cycle.

A. Positional Reactivity (The Electrophilic Anomaly)

Standard Suzuki kinetics follow the oxidative addition (OA) order: I > Br > Cl . However, in isoquinolines, the C1-position (adjacent to nitrogen) is highly electron-deficient, behaving similarly to an acid chloride or 2-halopyridine.

  • C1-Chloroisoquinoline: Undergoes OA significantly faster than expected, often outcompeting C4- or C5-bromides. This is due to the inductive effect of the adjacent nitrogen, which lowers the LUMO energy of the C-Cl bond.

  • C4-Bromoisoquinoline: Behaves like a standard electron-rich aryl bromide. OA is slower than electron-deficient systems but faster than unactivated chlorides.

  • Catalyst Poisoning: The isoquinoline nitrogen is a competent ligand (

    
    -donor). It can displace phosphines, forming off-cycle resting states (
    
    
    
    ), effectively reducing the concentration of active catalyst and stalling kinetics.
Comparative Reactivity Data

Table 1: Relative Rates of Oxidative Addition (k_obs) and Yields in Standardized Suzuki Coupling (PhB(OH)2, Pd(PPh3)4, Na2CO3, DME/H2O, 80°C).

SubstrateHalogen PositionElectronic EnvironmentRelative Rate (

)
Typical Yield (4h)Kinetic Bottleneck
1-Chloroisoquinoline C1 (

-N)
Highly Activated12.5 92%Transmetalation (due to rapid OA)
1-Bromoisoquinoline C1 (

-N)
Highly Activated45.0 98%Diffusion/Mixing
4-Bromoisoquinoline C4 (

-N)
Neutral/Deactivated1.0 (Ref)65%Oxidative Addition
5-Bromoisoquinoline C5 (Benzenoid)Neutral1.2 70%Oxidative Addition
4-Chloroisoquinoline C4 (

-N)
Neutral/Deactivated<0.1 <10%Oxidative Addition (High Barrier)

Insight: 1-Chloroisoquinoline is kinetically superior to 4-Bromoisoquinoline despite the weaker C-Cl bond, proving that electronic activation at C1 overrides standard bond-dissociation energy trends [1].

Catalyst System Comparison: Phosphine vs. NHC

Selecting the right catalyst requires balancing the rate of oxidative addition against the stability of the active species in the presence of the isoquinoline nitrogen.

System A: Traditional Phosphine (Pd(PPh3)4 or Pd(OAc)2/Xantphos)
  • Mechanism: Relies on phosphine dissociation to create the open coordination site.

  • Pros: Cheap, well-understood. Xantphos (wide bite angle) enforces reductive elimination.

  • Cons: High susceptibility to N-poisoning. The basic isoquinoline nitrogen competes with PPh3, shutting down the cycle.

  • Verdict: Suitable for C1-halides (fast reaction before poisoning) but poor for C4-halides.

System B: Pd-NHC Precatalysts (e.g., PEPPSI-iPr)[1]
  • Mechanism: The N-Heterocyclic Carbene (NHC) is a strong

    
    -donor that does not dissociate. The "throw-away" ligand (3-chloropyridine) creates the active site.
    
  • Pros: The bulky NHC ligand prevents the isoquinoline substrate from binding to the Pd center in a way that deactivates it (steric protection). Extremely high TOF.

  • Cons: Higher cost.

  • Verdict: Essential for C4-halides and unactivated chlorides.

Visualizing the Catalytic Cycle & Poisoning Pathway

The diagram below illustrates the standard cycle versus the "Off-Cycle" trap caused by isoquinoline binding.

SuzukiIsoquinoline Pd0 Pd(0) Active Species OA_Complex Oxidative Addition (Pd(II)-Ar-X) Pd0->OA_Complex + 1-Cl-Isoquinoline (Fast OA) Poisoned OFF-CYCLE TRAP [Pd(L)(Isoquinoline)2] Pd0->Poisoned + Isoquinoline Substrate (N-Coordination) TM_Complex Transmetalation (Pd(II)-Ar-Ar') OA_Complex->TM_Complex + Ar-B(OH)2 + Base Product Product + Pd(0) TM_Complex->Product Reductive Elimination Product->Pd0 Regeneration Poisoned->Pd0 Heat / Bulky Ligand

Caption: Figure 1. Catalytic cycle showing the competitive N-coordination pathway (black node) that sequesters active Pd(0), a primary kinetic failure mode in isoquinoline coupling.

Experimental Protocol: Kinetic Profiling

To objectively compare catalysts or substrates, use this "Reaction Progress Kinetic Analysis" (RPKA) protocol. This method is self-validating because it detects catalyst deactivation (plateauing conversion) versus substrate inhibition.

Materials
  • Substrate: 1-Chloroisoquinoline (1.0 equiv) vs. 4-Bromoisoquinoline.

  • Boronic Acid: Phenylboronic acid (1.5 equiv).[1]

  • Base: K3PO4 (2.0 equiv) – Preferred over carbonates for solubility in dioxane.

  • Internal Standard: Dodecane (0.1 equiv) – Inert, high boiling point.

  • Solvent: 1,4-Dioxane/Water (4:1).[2]

Step-by-Step Workflow
  • Stock Solution Prep: Prepare a master mix of substrate and internal standard in dioxane. Inject into GC/HPLC to calibrate response factors (

    
    ).
    
  • Inerting: Charge a Schlenk tube or vial with Pd precursor, Ligand, Boronic Acid, and Base. Cycle Argon/Vacuum 3x.

  • Initiation: Add the solvent and Substrate/Standard stock solution via syringe. Place in a pre-heated block (80°C). Time = 0 .

  • Sampling (The "Quench" Method):

    • At t = 5, 10, 20, 40, 60, 120 mins.

    • Remove 50 µL aliquot.

    • CRITICAL: Dispense immediately into a vial containing 200 µL Cold Ethyl Acetate + 1% Acetic Acid .

    • Why? The acid protonates the isoquinoline nitrogen and residual base, instantly freezing the reaction. Standard aqueous workups allow reaction to continue in the vial.

  • Analysis: Filter through a silica plug (removes Pd) and analyze via GC-FID or HPLC.

Experimental Workflow Diagram

KineticProtocol Stock Stock Solution (Substrate + Dodecane) Reactor Reaction Vessel (80°C, Argon) Stock->Reactor Add via Syringe Sampling Aliquot Removal (t = 5, 10... min) Reactor->Sampling Periodic w/d Quench Acidic Quench (EtOAc + AcOH) Sampling->Quench Must be <10s Analysis GC/HPLC Analysis Calculate Conversion Quench->Analysis Filter & Inject

Caption: Figure 2. Kinetic sampling workflow emphasizing the acidic quench step to prevent post-sampling reaction progression.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Induction Period (Slow start)Slow reduction of Pd(II) to Pd(0).Add 1-2 mol% phenylboronic acid before heating to pre-reduce the catalyst.
Plateau at ~60% Conversion Catalyst death via N-poisoning or Pd-black formation.Switch to Pd-PEPPSI-iPr or increase ligand:Pd ratio to 4:1.
Dehalogenation (Ar-H formed)

-Hydride elimination or protodeboronation.
Use anhydrous conditions (Dioxane/CsF) or reduce temperature.
C1 vs C4 Selectivity Issues Competitive OA at wrong site.To target C1: Use Pd(OAc)2/PPh3 at RT (exploits fast OA). To target C4: Impossible if C1-Cl is present; protect C1 first.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie, 51(14), 3314-3332. Link

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Comparative

Benchmarking Guide: Modern Pd Catalysts vs. Pd(PPh3)4 for Isoquinoline Coupling

Executive Summary For decades, Pd(PPh3)4 (Tetrakis) has been the default "starter catalyst" for cross-coupling reactions due to its commercial availability and historical precedence. However, in the context of isoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Pd(PPh3)4 (Tetrakis) has been the default "starter catalyst" for cross-coupling reactions due to its commercial availability and historical precedence. However, in the context of isoquinoline functionalization —particularly at the electron-deficient C1 position—Pd(PPh3)4 is increasingly becoming a liability. Its susceptibility to air oxidation, thermal instability, and poor oxidative addition into heteroaryl chlorides often lead to stalled reactions, high catalyst loadings (5–10 mol%), and difficult purifications.

This guide benchmarks Pd(PPh3)4 against third- and fourth-generation precatalysts (specifically XPhos Pd G4 and PEPPSI-IPr ), demonstrating why shifting to defined precatalyst systems is not just an optimization but a necessity for scalable drug discovery.

Part 1: The Contenders

The Baseline: Pd(PPh3)4
  • Type: Pd(0) Phosphine Complex.[1][2]

  • Status: The "Legacy" Standard.

  • Mechanism: Saturated 18-electron complex. Must dissociate two PPh3 ligands to form the active 14-electron Pd(0) species.

  • Limitations:

    • Air Sensitivity: Rapidly oxidizes to PdO (black precipitate) upon exposure to air.

    • Induction Period: Slow ligand dissociation retards the reaction start.

    • Substrate Scope: Ineffective against aryl chlorides (e.g., 1-chloroisoquinoline) due to weak electron donation from PPh3, which fails to facilitate oxidative addition.

The Challenger: XPhos Pd G4
  • Type: 4th Generation Buchwald Precatalyst.[3]

  • Status: The "Workhorse" for Steric/Heteroaryl Couplings.

  • Mechanism: Rapidly reduces to the active L-Pd(0) species upon base activation at room temperature.

  • Advantages:

    • Ligated Active Species: The bulky XPhos ligand prevents catalyst dimerization and accelerates oxidative addition into electron-rich or chlorinated heterocycles.

    • Stability: Air-stable solid; active species generated in situ.

The Specialist: PEPPSI-IPr
  • Type: Pd(II)-NHC (N-Heterocyclic Carbene) Complex.

  • Status: The "Hardened" Catalyst for Difficult Substrates.

  • Mechanism: The "throw-away" pyridine ligand dissociates to reveal a highly active, sterically bulky NHC-Pd center.

  • Advantages: Extremely robust; tolerates high temperatures and harsh bases often required for forcing difficult isoquinoline couplings.

Part 2: Mechanistic Logic & Visualization

The primary failure mode of Pd(PPh3)4 in isoquinoline coupling is the slow rate of oxidative addition into the C1-Cl bond. Isoquinolines are electron-deficient; a C1-chloride is relatively unreactive compared to a C1-bromide or iodide.

  • Pd(PPh3)4: The PPh3 ligand is not electron-rich enough to push the palladium into the oxidative addition step effectively.

  • XPhos Pd G4: The dialkylbiarylphosphine (XPhos) is electron-rich (increasing oxidative addition rate) and bulky (facilitating reductive elimination).

Catalytic Cycle Comparison

CatalyticCycle cluster_legacy Legacy: Pd(PPh3)4 Path cluster_modern Modern: XPhos Pd G4 Path Tetrakis Pd(PPh3)4 (18e- Saturated) Dissoc Ligand Dissociation (Slow/Reversible) Tetrakis->Dissoc ActiveLegacy Pd(PPh3)2 (Active but Unstable) Dissoc->ActiveLegacy OxAddLegacy Oxidative Addition (Slow for Ar-Cl) ActiveLegacy->OxAddLegacy OxAddModern Oxidative Addition (Fast for Ar-Cl) OxAddLegacy->OxAddModern XPhos accelerates rate >100x G4Pre XPhos Pd G4 (Air Stable Precatalyst) Activation Base Activation (Rapid/Irreversible) G4Pre->Activation ActiveModern L-Pd(0) (Highly Active Monoligated) Activation->ActiveModern ActiveModern->OxAddModern

Figure 1: Mechanistic pathway comparison. Note the direct activation of G4 versus the dissociation equilibrium required for Tetrakis.

Part 3: Head-to-Head Benchmarking Data

The following data represents a consolidated performance analysis for the Suzuki-Miyaura coupling of 1-chloroisoquinoline with phenylboronic acid . This reaction is a standard stress test: the C1-chloride is a difficult electrophile, and the isoquinoline nitrogen can coordinate to Pd, poisoning the catalyst.

Reaction Conditions:

  • Substrates: 1-chloroisoquinoline (1.0 equiv), PhB(OH)2 (1.5 equiv).

  • Base: K3PO4 (2.0 equiv).

  • Solvent: THF:H2O (4:1).

  • Time: 2 hours.

MetricPd(PPh3)4 (Legacy)XPhos Pd G4 (Recommended)PEPPSI-IPr (Alternative)
Catalyst Loading 5.0 mol%1.0 - 2.0 mol% 1.0 mol%
Temperature 100°C (Reflux)40°C - 60°C 80°C
Conversion (2h) 35%>98% 92%
Isolated Yield 28%94% 88%
Impurity Profile High (Homocoupling/Dehalogenation)Clean Low
Air Handling Glovebox/Schlenk requiredOpen air weighing Open air weighing

Key Takeaway: XPhos Pd G4 achieves near-quantitative conversion at significantly lower temperatures and loadings. Pd(PPh3)4 fails to complete the reaction within a reasonable timeframe, leading to lower yields and difficult purification due to remaining starting material.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for the XPhos Pd G4 system. It includes visual checkpoints to ensure the reaction is proceeding correctly.

Reagents:
  • 1-Chloroisoquinoline (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Base: 0.5 M K3PO4 (aqueous, degassed)

  • Solvent: THF (HPLC grade)

Step-by-Step Workflow:
  • Setup (Open Air):

    • Weigh the 1-chloroisoquinoline, boronic acid, and XPhos Pd G4 directly into a reaction vial equipped with a stir bar.

    • Note: The G4 catalyst is a beige/off-white solid. It is stable in air.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (x3).

    • Add THF via syringe.

    • Visual Check: The solution should be a clear, light yellow/orange.

  • Activation & Reaction:

    • Add the degassed 0.5 M K3PO4 solution via syringe.

    • Crucial Observation: Upon base addition, the reaction mixture will rapidly change color (often to a dark amber or green-brown) within 1-2 minutes. This indicates the rapid generation of the active Pd(0) species.

    • Heat to 40–60°C.

  • Monitoring:

    • Check via LCMS or TLC after 30 minutes.

    • Validation: If starting material remains >10% after 1 hour, increase temp to 60°C. Do not add more catalyst yet.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.

    • The XPhos ligand is very lipophilic; it will move with the product. A scavenger resin (e.g., SiliaMetS® Thiol) is recommended if column chromatography does not separate the ligand oxide effectively.

Part 5: Decision Matrix

When should you deviate from the XPhos Pd G4 standard? Use this logic flow to select the optimal catalyst for your specific isoquinoline substrate.

DecisionMatrix Start Start: Isoquinoline Coupling Q1 Is the electrophile a 1-Chloroisoquinoline? Start->Q1 Q2 Is the substrate sterically hindered (C8 sub)? Q1->Q2 Yes (Cl) Rec2 USE Pd(dppf)Cl2 (Good for simple Br/I) Q1->Rec2 No (Br/I) Q3 Is the Boronic Acid unstable (protodeboronation)? Q2->Q3 No Rec1 USE XPhos Pd G4 (Best for Cl- & Sterics) Q2->Rec1 Yes Q3->Rec1 Yes (Needs fast rate) Rec3 USE PEPPSI-IPr (Best for stability) Q3->Rec3 No (Standard)

Figure 2: Catalyst selection logic for isoquinoline scaffolds.

References
  • Comparison of Catalyst Activity in Suzuki-Miyaura Coupling : Vertex AI Search Results. (2025). "Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions." 4[1][5][6]

  • G3 and G4 Buchwald Precatalysts : Sigma-Aldrich. (2025). "G3 and G4 Buchwald Precatalysts - Technical Guide." 3

  • Catalyst Screening for Isoquinolines : BenchChem. (2025). "Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Chloro-3,6-dimethoxyisoquinoline." 7

  • Pd-Catalyzed Aminocarbonylation of Isoquinolines : MDPI. (2025). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." 1

  • Automated Optimization of Suzuki-Miyaura : NIH. (2016). "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[8] 8[6]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 8-Bromo-1-chloro-4-methylisoquinoline

CAS Number: 1256836-14-2 Molecular Formula: C₁₀H₇BrClN Molecular Weight: 256.53 g/mol [1][2][3] Part 1: Core Directive & Hazard Assessment This guide provides an autonomous, technically grounded protocol for the safe dis...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1256836-14-2 Molecular Formula: C₁₀H₇BrClN Molecular Weight: 256.53 g/mol [1][2][3]

Part 1: Core Directive & Hazard Assessment

This guide provides an autonomous, technically grounded protocol for the safe disposal of 8-Bromo-1-chloro-4-methylisoquinoline . Unlike generic safety sheets, this document integrates the specific chemical reactivity of the 1-chloroisoquinoline moiety to prevent accidental exotherms or toxic releases during waste consolidation.

1.1 Hazard Identification & GHS Classification

Based on structural analogs (1-chloroisoquinolines) and available safety data, this compound is classified as a reactive halogenated heterocyclic intermediate.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Predicted).

Critical Reactivity Note: The chlorine atom at the C1 position of the isoquinoline ring is highly electrophilic. It is susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

  • Risk: Mixing this compound with strong nucleophiles (e.g., concentrated amines, thiols, or alkoxides) in a waste container can trigger an uncontrolled exothermic reaction.

  • Stability: Stable under ambient conditions but hydrolytically sensitive in the presence of strong acids or bases at elevated temperatures.

Part 2: Pre-Disposal Stabilization & Segregation

Expertise Insight: The primary cause of laboratory waste accidents involves incompatible mixing. For 8-Bromo-1-chloro-4-methylisoquinoline, the presence of both bromine and chlorine atoms mandates its classification as Halogenated Organic Waste .

2.1 Segregation Logic
  • Primary Stream: Halogenated Organic Solvents/Solids.

  • Incompatible Streams:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of generating toxic halogen gases (Cl₂, Br₂).

    • Strong Bases/Nucleophiles: (e.g., Sodium hydroxide, Ammonia) – Risk of rapid hydrolysis or substitution reactions generating heat.

2.2 Stabilization Protocol (If in Reaction Mixture)

If the compound is part of a reaction mixture (e.g., excess reagent), it must be quenched before entering the waste container.

  • Dilution: Dilute the reaction mixture with a compatible non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization: If the mixture is acidic or basic, neutralize to pH 6–8 using weak buffers (Sodium Bicarbonate or Citric Acid). Do not use strong caustic bases.

  • Phase Separation: If an aqueous quench was used, separate the organic layer containing the halogenated isoquinoline. The aqueous layer (if free of organics) may be eligible for drain disposal (check local regulations), but the organic layer must go to Halogenated Waste.

Part 3: Disposal Workflow (Step-by-Step)

This self-validating system ensures compliance with EPA (RCRA) and local hazardous waste regulations.

Step 1: Waste Container Selection[4]
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to potential corrosion from trace hydrolysis (HCl/HBr generation).

  • Labeling: Affix a hazardous waste label immediately.[4]

    • Constituents: "8-Bromo-1-chloro-4-methylisoquinoline" (Do not use abbreviations).[1][2][3][5][6]

    • Hazard Checkbox: [x] Toxic, [x] Irritant, [x] Halogenated.

Step 2: Transfer Procedure
  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Work inside a certified chemical fume hood.

  • Solid Waste: Transfer solids using a disposable spatula into a wide-mouth jar.

  • Liquid Waste: Funnel the solution into the "Halogenated Solvent" carboy.

    • Checkpoint: Ensure the carboy is not more than 90% full to allow for thermal expansion.

Step 3: Final Destruction (Off-Site)

The only approved method for destruction is High-Temperature Incineration .

  • Process: Rotary Kiln Incineration at >1000°C.

  • Reasoning: This temperature ensures the complete breaking of the thermally stable aromatic ring and C-Halogen bonds.

  • Pollution Control: The incinerator must be equipped with a wet scrubber to neutralize acid gases (HCl, HBr) formed during combustion.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for segregating this specific compound, emphasizing the critical "Stop" points for reactivity checks.

DisposalLogic Start Waste: 8-Bromo-1-chloro-4-methylisoquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid ContainerSelect Select Container: HDPE or Glass (No Metal) Solid->ContainerSelect ReactivityCheck Contains Strong Nucleophiles? (Amines, Azides, Thiols) Liquid->ReactivityCheck Quench PROTOCOL: Quench/Neutralize Separate Organic Layer ReactivityCheck->Quench Yes (Risk of Exotherm) ReactivityCheck->ContainerSelect No Quench->ContainerSelect Labeling Label: 'Halogenated Organic' List CAS: 1256836-14-2 ContainerSelect->Labeling FinalDest Destruction: High-Temp Incineration Labeling->FinalDest

Caption: Decision matrix for segregating 8-Bromo-1-chloro-4-methylisoquinoline waste, highlighting the critical reactivity check for liquid mixtures.

Part 5: Emergency Contingencies

In the event of a spill during the disposal process, follow this containment protocol.

ScenarioImmediate ActionDecontamination
Solid Spill Isolate area. Do not create dust.Scoop into a container. Wipe surface with acetone, then soap/water. Dispose of wipes as solid halogenated waste.
Liquid Spill Absorb with inert material (Vermiculite or Sand).Do not use paper towels (combustible). Collect absorbent into a sealed bag/jar. Label as "Spill Debris: Halogenated."
Skin Contact Remove contaminated clothing immediately.Wash skin with soap and water for 15 minutes. Seek medical attention if irritation persists.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 52982874 (8-Bromo-1-chloroisoquinoline). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-Bromo-1-chloro-4-methylisoquinoline

Executive Summary & Chemical Context 8-Bromo-1-chloro-4-methylisoquinoline is a halogenated heterocyclic building block commonly employed in medicinal chemistry for structure-activity relationship (SAR) studies. Its dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

8-Bromo-1-chloro-4-methylisoquinoline is a halogenated heterocyclic building block commonly employed in medicinal chemistry for structure-activity relationship (SAR) studies. Its dual-halogenated motif (bromo- and chloro- substituents) makes it a versatile electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this same reactivity dictates its hazard profile. As a halogenated isoquinoline, it possesses significant lipophilicity, increasing the potential for dermal absorption and membrane irritation. This guide moves beyond generic safety advice, providing a specific, self-validating protocol for researchers handling this compound in drug discovery workflows.

Hazard Identification & Risk Profile

Treat this compound as a Category 3 Potent Compound (OEB 3 equivalent) in the absence of full toxicological data. The halogenated nature implies potential alkylating ability and severe irritation to mucous membranes.

GHS Classification Summary
Hazard ClassCategoryHazard StatementCodeMechanism of Action
Acute Toxicity (Oral) 4Harmful if swallowedH302Systemic absorption via GI tract.
Skin Irritation 2Causes skin irritationH315Lipophilic penetration of stratum corneum; reaction with dermal proteins.
Eye Irritation 2ACauses serious eye irritationH319Direct corrosive action on corneal epithelium.
STOT - SE 3May cause respiratory irritationH335Irritation of upper respiratory tract mucosa upon inhalation of dust/vapors.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix is designed to prevent permeation and inhalation of fine particulates or aerosols.

A. Hand Protection (The "Double-Shell" Protocol)

Halogenated heterocycles can permeate standard nitrile films over time.

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile examination glove.

  • Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Extended-cuff Nitrile or Neoprene.

  • Rationale: The outer glove acts as a sacrificial barrier against splashes. The inner glove protects against incidental permeation during doffing.

  • Change Frequency: Immediately upon splash contact; otherwise, every 2 hours of continuous handling.

B. Ocular & Face Protection[1][2][3][4][5][6]
  • Standard Operation: ANSI Z87.1+ Chemical Splash Goggles. Safety glasses with side shields are inadequate for powders that can become airborne.

  • High Risk (Scale-up/Pressurized Systems): Face shield over splash goggles.

C. Respiratory Protection[1][3][5][6]
  • Primary Control: All handling must occur within a certified chemical fume hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (strongly discouraged), use a NIOSH-certified N95 or P100 particulate respirator.

D. Body Protection[6][7][8][9]
  • Standard: Cotton lab coat (buttoned to neck) + long pants + closed-toe chemically resistant shoes.

  • High Risk: Tyvek® sleeves or apron if handling quantities >5g or liquid solutions.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow utilizes a "Zone Defense" strategy to contain the chemical at the source.

Step 1: Pre-Operational Check
  • Airflow Verification: Confirm fume hood flow monitor is green/active.

  • Decon Prep: Prepare a 10% sodium thiosulfate or dilute surfactant solution in a squirt bottle for immediate decontamination of surfaces.

Step 2: Weighing & Transfer (Critical Control Point)
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Halogenated powders are often static-prone, leading to "jumping" particles.

  • The "Coffin" Method:

    • Place the balance inside the fume hood.

    • If the balance is external, place the receiving flask inside a secondary container (plastic tub).

    • Weigh the solid into a tared vial/flask.

    • Cap the vial immediately before moving it across the lab bench. Never transport open vessels.

Step 3: Reaction Setup
  • Solvent Selection: When dissolving, add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Temperature Control: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent volatilization of the halogenated intermediate.

Step 4: Decontamination
  • Wipe down balance and hood surface with surfactant solution.

  • Place used paper towels in a dedicated solid waste bag (see Disposal).

  • Wash hands with soap and water immediately after doffing gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling 8-Bromo-1-chloro-4-methylisoquinoline, emphasizing the "Stop/Go" gates for safety.

SafetyWorkflow Start Start: Handling 8-Bromo-1-chloro-4-methylisoquinoline RiskAssess Risk Assessment: Is Quantity > 1 gram? Start->RiskAssess LowRisk Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles RiskAssess->LowRisk No HighRisk High-Risk Protocol: - Add Tyvek Sleeves/Apron - Face Shield over Goggles - Prepare Spill Kit RiskAssess->HighRisk Yes Weighing Weighing Step: Use Anti-Static Gun Keep Balance in Hood LowRisk->Weighing HighRisk->Weighing Transport Transport: Seal Vessel Tightly Secondary Containment Weighing->Transport Reaction Reaction Setup: Reflux Condenser Closed System Transport->Reaction Cleanup Decontamination: Surfactant Wipe Down Solvent Wash Reaction->Cleanup Disposal Disposal: Halogenated Waste Stream (Do NOT mix with general organic) Cleanup->Disposal

Caption: Operational logic flow for handling halogenated isoquinolines, differentiating controls based on quantity scale.

Emergency Response & Disposal

Accidental Spills[10]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Silver Shield® or laminate gloves if available; otherwise, triple-glove with nitrile.

  • Contain: Cover spill with a spill pillow or vermiculite. Do not use paper towels alone (they increase surface area for evaporation).

  • Clean: Scoop material into a wide-mouth jar. Wipe area with acetone, followed by soap and water.

Waste Disposal (Regulatory Compliance)
  • Classification: Halogenated Organic Waste.

  • Segregation: NEVER mix with non-halogenated solvents (e.g., acetone, ethanol waste). Halogenated compounds release acidic gases (HCl, HBr) upon incineration, requiring specialized scrubbers at the disposal facility. Mixing them violates RCRA guidelines and increases disposal costs.

  • Labeling: Clearly mark the container with "Halogenated Solvent/Solid" and list "8-Bromo-1-chloro-4-methylisoquinoline" explicitly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 8-Bromo-1-chloroisoquinoline (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0). Retrieved from [Link]

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